molecular formula C8H6Cl2FNO B2793203 2-(2,3-Dichloro-6-fluorophenyl)acetamide CAS No. 2514638-84-5

2-(2,3-Dichloro-6-fluorophenyl)acetamide

Cat. No.: B2793203
CAS No.: 2514638-84-5
M. Wt: 222.04
InChI Key: XDTXJYYIIPOVCH-UHFFFAOYSA-N
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Description

2-(2,3-Dichloro-6-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C8H6Cl2FNO and its molecular weight is 222.04. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dichloro-6-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO/c9-5-1-2-6(11)4(8(5)10)3-7(12)13/h1-2H,3H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTXJYYIIPOVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC(=O)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,3-Dichloro-6-fluorophenyl)acetamide: Synthesis, Characterization, and Properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for 2-(2,3-Dichloro-6-fluorophenyl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a detailed understanding of this halogenated aromatic compound.

Introduction and Chemical Identity

This compound is a substituted phenylacetamide derivative. The presence of multiple halogen substituents on the phenyl ring, specifically two chlorine atoms and one fluorine atom, is expected to significantly influence its physicochemical and biological properties. Halogenation is a common strategy in medicinal chemistry to modulate parameters such as lipophilicity, metabolic stability, and binding affinity to biological targets. While specific applications for this compound are not widely documented, its structural motifs are present in various biologically active molecules.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
Molecular Formula C8H6Cl2FNO
Molecular Weight 222.05 g/mol
CAS Number Not available

Proposed Synthesis

A robust synthetic route to this compound commences with the commercially available precursor, 2,3-Dichloro-6-fluorophenylacetic acid. The key transformation is the conversion of the carboxylic acid to a primary amide. Several methods exist for this transformation; a common and effective approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Synthetic Pathway

The proposed synthesis is a two-step process starting from 2,3-Dichloro-6-fluorophenylacetic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride. The second step is the reaction of the acyl chloride with ammonia to form the desired primary amide.

Synthesis_Pathway 2,3-Dichloro-6-fluorophenylacetic_acid 2,3-Dichloro-6-fluorophenylacetic acid Acyl_Chloride_Intermediate 2-(2,3-Dichloro-6-fluorophenyl)acetyl chloride 2,3-Dichloro-6-fluorophenylacetic_acid->Acyl_Chloride_Intermediate SOCl2 or (COCl)2 DCM, reflux Final_Product This compound Acyl_Chloride_Intermediate->Final_Product NH4OH DCM, 0 °C to rt

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 2-(2,3-Dichloro-6-fluorophenyl)acetyl chloride

  • To a solution of 2,3-Dichloro-6-fluorophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess oxalyl chloride and DCM. The resulting crude 2-(2,3-Dichloro-6-fluorophenyl)acetyl chloride is used in the next step without further purification.

Causality behind Experimental Choices: The use of oxalyl chloride with a catalytic amount of DMF is a standard and efficient method for converting carboxylic acids to acyl chlorides under mild conditions. The reaction proceeds via the formation of a Vilsmeier intermediate, which is highly reactive.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-(2,3-Dichloro-6-fluorophenyl)acetyl chloride in anhydrous DCM (10 mL/g of starting acid).

  • Cool the solution to 0 °C in an ice bath.

  • Add concentrated ammonium hydroxide (3.0 eq) dropwise to the cooled solution with vigorous stirring. A white precipitate will form.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Trustworthiness of the Protocol: This protocol is based on well-established and reliable reactions for the synthesis of primary amides from carboxylic acids. The workup procedure is designed to effectively remove unreacted reagents and byproducts, and the final recrystallization step ensures the purity of the final compound.

Physicochemical Properties

The physicochemical properties of this compound are predicted based on its structure and comparison with similar halogenated phenylacetamides.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueJustification
Melting Point 130-150 °CPhenylacetamide derivatives with halogen substituents typically have melting points in this range. The high degree of substitution and potential for intermolecular hydrogen bonding would suggest a relatively high melting point.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone). Sparingly soluble in non-polar solvents. Low solubility in water.The amide functionality provides polarity, while the halogenated phenyl ring is lipophilic. This balance suggests solubility in a range of organic solvents.
LogP ~2.5 - 3.5The presence of three halogen atoms increases lipophilicity compared to unsubstituted phenylacetamide.
pKa (amide proton) ~17Amide protons are generally weakly acidic.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the chemical structure of this compound.

1H NMR Spectroscopy

Caption: Predicted 1H NMR spectrum of this compound.

Interpretation:

  • The two aromatic protons will appear as a doublet of doublets and a triplet due to coupling with each other and with the fluorine atom.

  • The methylene protons adjacent to the aromatic ring will appear as a singlet.

  • The amide protons will appear as a broad singlet, and their chemical shift can be variable depending on concentration and solvent.

13C NMR Spectroscopy

Table 3: Predicted 13C NMR Chemical Shifts

Chemical Shift (δ, ppm)Assignment
~172C=O (amide)
~158 (d, JC-F ≈ 250 Hz)C6-F
~132 (d, JC-F ≈ 3 Hz)C2-Cl
~130C4
~128C5
~125 (d, JC-F ≈ 15 Hz)C1
~118 (d, JC-F ≈ 20 Hz)C3-Cl
~40-CH2-

Interpretation: The carbon spectrum will show characteristic signals for the amide carbonyl, the aromatic carbons with coupling to the fluorine atom (indicated by 'd' for doublet and the C-F coupling constant), and the aliphatic methylene carbon.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm-1)IntensityAssignment
~3350, ~3180Strong, broadN-H stretching (primary amide)
~1660StrongC=O stretching (amide I band)
~1620MediumN-H bending (amide II band)
~1470, ~1420MediumC=C stretching (aromatic)
~1250MediumC-N stretching
~1050StrongC-F stretching
~800-700StrongC-Cl stretching

Interpretation: The IR spectrum will be dominated by the strong N-H and C=O stretching vibrations characteristic of a primary amide. The presence of aromatic C=C stretching and C-halogen stretching bands will also be evident.

Mass Spectrometry

Predicted Fragmentation Pattern:

  • Molecular Ion (M+): A prominent molecular ion peak should be observed at m/z 221, with isotopic peaks at m/z 223 and 225 due to the presence of two chlorine atoms.

  • Major Fragments:

    • Loss of the acetamide group (-CH2CONH2) to give the 2,3-dichloro-6-fluorobenzyl cation at m/z 177.

    • A peak corresponding to the McLafferty rearrangement is unlikely for this structure.

    • Cleavage of the C-C bond between the methylene group and the aromatic ring.

Chemical Reactivity and Stability

  • Stability: The compound is expected to be stable under normal laboratory conditions. The aromatic ring is stabilized by the electron-withdrawing halogen substituents. However, like many halogenated aromatic compounds, it may be susceptible to degradation under harsh conditions such as high temperatures, strong acids or bases, or UV light.[1][2]

  • Reactivity: The amide functionality can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the halogens. Nucleophilic aromatic substitution may be possible under specific conditions, particularly at the positions activated by the electron-withdrawing groups.

Potential Biological Activity and Applications

While there is no specific data on the biological activity of this compound, the broader class of halogenated phenylacetamides has been explored for various therapeutic applications. The introduction of fluorine and chlorine atoms can enhance metabolic stability and cell permeability.[3] Phenylacetamide derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory properties.[4][5] Therefore, it is plausible that this compound could be investigated for similar activities. Further research, including in vitro and in vivo studies, would be necessary to determine its biological profile.

Conclusion

This technical guide provides a detailed, albeit partially predictive, overview of this compound. A plausible and efficient synthetic route has been proposed, and its key physicochemical and spectroscopic properties have been estimated based on established chemical principles and data from analogous structures. This information serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related halogenated aromatic compounds.

References

  • Hosseinzadeh, L., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
  • BenchChem. (2025).
  • ResearchGate. (2026). Effect of the physicochemical properties of N,N -disubstituted-2-phenylacetamide derivatives on their retention behavior in RP-TLC.
  • El-Sayed, M. A., et al. (2022).
  • PubChem. Fluoroacetamide.
  • BenchChem. (2025). Physical and chemical properties of N-acetyl-N-phenylacetamide.
  • ResearchGate. (2021). Comparison between experimental infrared spectrum of acetamide and....
  • NMRDB.org. Predict 13C carbon NMR spectra.
  • Biological Magnetic Resonance Bank.
  • ChemRxiv. (2025).
  • ChemistryViews. (2017).
  • Google Patents.
  • Journal of University of Shanghai for Science and Technology. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole.
  • MDPI. (2025).
  • Li, Y., et al. (2024).
  • Marine Drugs. (2023).
  • ChemicalBook. Acetamide(60-35-5) 13C NMR spectrum.
  • GNPS. (2020). GNPS Library Spectrum CCMSLIB00005775418.
  • Journal of Medicinal Chemistry. (2022). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
  • NIST WebBook. Acetamide, n-(1,1-bis(p-chlorophenyl)-2,2,2-trifluoroethyl)-.
  • Google P
  • NIST WebBook. Acetamide, 2,2-dichloro-.
  • PubChem.
  • Google Patents. US2106697A - Process for the manufacture of acetamide.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • Quick Company. “Improved Process For The Total Synthesis Of Ranolazine”.
  • Indian Journal of Chemistry. (2021). Derivatization and biological activity studies of 3-chloro-3-chlorosulfenyl spiro tetrahydropyran/tetrahydrothiopyran-4,2'-chroman-4'-one.
  • KWR Water Research Institute. (2023). Predicting the Diagnostic Information of Tandem Mass Spectra of Environmentally Relevant Compounds Using Machine Learning.
  • GitHub.
  • Wiley Science Solutions. (2023).
  • PubMed.
  • ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.
  • Journal of Food and Drug Analysis. (2001).
  • Fiveable. (2025). 2.4 Polycyclic aromatic hydrocarbons - Organic Chemistry II.
  • SpectraBase. 2-cyano-N-(3-fluorophenyl)acetamide - Optional[1H NMR] - Spectrum.
  • ChemicalBook. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 1 H NMR.
  • MDPI. (2023). Polycyclic Aromatic Hydrocarbons (PAHs)
  • Enviro Wiki. (2022).
  • Taylor & Francis. (2017).

Sources

An In-depth Technical Guide to 2-(2,3-Dichloro-6-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Chemical Identity and Descriptors

Due to the apparent novelty or limited public data on 2-(2,3-Dichloro-6-fluorophenyl)acetamide, a registered CAS number has not been identified. However, its chemical identity can be unequivocally established through various other standard nomenclature and descriptor systems. These identifiers are crucial for accurate documentation, database searching, and regulatory purposes.

Identifier SystemIdentifier
IUPAC Name This compound
Molecular Formula C₈H₆Cl₂FNO
Molecular Weight 222.05 g/mol
Canonical SMILES C1=CC(=C(C(=C1F)Cl)Cl)CC(=O)N
InChI InChI=1S/C8H6Cl2FNO/c9-5-3-1-2-4(10)6(5)7(11)8(12)13/h1-3H,7H2,(H2,12,13)
InChIKey (Not available without database entry)

The structural framework, characterized by a dichlorofluorophenyl ring attached to an acetamide moiety, suggests potential for diverse chemical interactions and biological activities. The specific substitution pattern on the phenyl ring is expected to significantly influence its physicochemical properties and pharmacological profile.

Synthesis Methodology: A Self-Validating Protocol

The synthesis of this compound can be reliably achieved through the amidation of its corresponding carboxylic acid precursor, 2,3-Dichloro-6-fluorophenylacetic acid (CAS: 886497-57-0). The following two-step experimental protocol outlines a robust and well-established approach, incorporating self-validating checkpoints to ensure reaction completion and product purity.

Step 1: Synthesis of 2-(2,3-Dichloro-6-fluorophenyl)acetyl Chloride

The initial step involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is a standard procedure that enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent amidation.

Experimental Protocol:

  • To a solution of 2,3-Dichloro-6-fluorophenylacetic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq.) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Validation Checkpoint: Monitor the reaction progress by thin-layer chromatography (TLC) or by carefully quenching a small aliquot with methanol and analyzing the formation of the methyl ester by GC-MS or LC-MS. The disappearance of the starting carboxylic acid indicates completion.

  • Upon completion, remove the solvent and excess oxalyl chloride in vacuo to yield the crude 2-(2,3-dichloro-6-fluorophenyl)acetyl chloride, which is typically used in the next step without further purification.

Causality: The use of oxalyl chloride is advantageous as its byproducts (CO, CO₂, and HCl) are gaseous and easily removed, simplifying the workup procedure. DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is the active acylating agent.

Step 2: Amidation to this compound

The final step involves the reaction of the acyl chloride with an ammonia source to form the desired acetamide.

Experimental Protocol:

  • Dissolve the crude 2-(2,3-dichloro-6-fluorophenyl)acetyl chloride from Step 1 in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF).

  • Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 0.5 M ammonia in 1,4-dioxane, 2.0 eq.) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Validation Checkpoint: Monitor the reaction by TLC, looking for the disappearance of the acyl chloride and the appearance of a new, more polar spot corresponding to the acetamide product.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford pure this compound.

Causality: The reaction is performed at low temperature to control the exothermicity of the reaction between the highly reactive acyl chloride and ammonia. The aqueous workup serves to remove any unreacted starting materials and inorganic byproducts.

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation start_acid 2,3-Dichloro-6-fluorophenylacetic Acid reagents1 Oxalyl Chloride, cat. DMF, DCM start_acid->reagents1 intermediate 2-(2,3-Dichloro-6-fluorophenyl)acetyl Chloride reagents1->intermediate reagents2 Ammonia (gas or solution) intermediate->reagents2 product This compound reagents2->product

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Potential Applications and Fields of Interest

While specific studies on this compound are not prominent in the literature, the broader class of phenylacetamide derivatives has been extensively investigated for a variety of applications, particularly in the pharmaceutical and agrochemical sectors.

  • Pharmaceutical Research: Phenylacetamides are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial properties. The specific halogen substitution pattern in this compound may confer unique pharmacological properties, making it a candidate for screening in various drug discovery programs. The presence of chlorine and fluorine atoms can modulate lipophilicity, metabolic stability, and binding affinity to biological targets.

  • Agrochemical Development: Halogenated aromatic compounds are frequently utilized as herbicides and pesticides. The structural motifs present in the target molecule are found in several commercially successful agrochemicals. Therefore, it could be a valuable intermediate or a candidate for screening for herbicidal or insecticidal activity.

  • Materials Science: Aryl acetamides can serve as building blocks for the synthesis of more complex molecules, including polymers and functional materials. The reactivity of the amide group and the potential for further functionalization of the aromatic ring make it a versatile synthon.

Safety, Handling, and Storage

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach based on the safety profiles of structurally similar compounds is imperative.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

This compound represents a potentially valuable chemical entity for research and development in various scientific disciplines. This guide provides a foundational understanding of its chemical identity, a reliable synthetic protocol, and insights into its potential applications and necessary safety precautions. As with any novel compound, all experimental work should be conducted with due diligence and adherence to strict safety protocols. Further research is warranted to fully elucidate the physicochemical properties and biological activities of this compound.

References

No direct references for this compound were found. The synthesis protocol and safety information are based on established chemical principles and data from analogous compounds.

  • 2,3-Dichloro-6-fluorophenylacetic acid (CAS 886497-57-0) - This is the immediate precursor for the synthesis described. Information on this compound can be found in chemical supplier catalogs such as Sigma-Aldrich and BuyersGuideChem.
  • General Synthesis of Amides from Carboxylic Acids - Standard organic chemistry textbooks provide comprehensive information on this fundamental transformation. For example, "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" by Michael B. Smith and Jerry March.
  • Safety Data Sheets (SDS) for Structurally Related Compounds - Reviewing SDS for compounds like 2-chloro-N-(2-fluorophenyl)acetamide and other halogenated phenylacetamides provides a basis for the safety and handling recommendations.

Strategic Fluorination: Physicochemical Profiling of Phenyl Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Fluorine Bioisostere Effect in Amide Scaffolds

In medicinal chemistry, the N-phenylacetamide (acetanilide) scaffold represents a foundational pharmacophore, most notably recognized in the analgesic acetaminophen (paracetamol) .[1] However, the optimization of this scaffold often requires precise modulation of physicochemical properties to improve metabolic stability, lipophilicity, and binding affinity.[1]

This technical guide analyzes the physicochemical impact of fluorinating the phenyl acetamide core. Fluorine, often called "the small atom with a big ego," exerts profound electronic and steric effects without significantly altering the molecular footprint.[1] This guide details the shifts in Lipophilicity (LogP) , Acidity (pKa) , and Metabolic Stability driven by site-specific fluorination, providing researchers with actionable data for lead optimization.[1][2]

Theoretical Underpinning: The Fluorine Effect

To understand the behavior of fluorinated phenyl acetamides, one must first grasp the atomic properties of fluorine compared to hydrogen (the atom it usually replaces) and the hydroxyl group (which it often mimics).

The "Polar Hydrophobicity" Paradox

Fluorine is the most electronegative element (3.98 Pauling scale), yet the C-F bond is non-polarizable. This creates a unique phenomenon:

  • Electronic Withdrawal: F pulls electron density from the aromatic ring (

    
    -induction), deactivating the ring toward oxidation.[1][2]
    
  • Lipophilicity: Despite its polarity, replacing H with F generally increases lipophilicity (

    
    ) because the C-F bond does not accept hydrogen bonds as readily as C-O or C-N, and the tight electron shell reduces solvation by water.[1]
    
Structural Decision Matrix

The following diagram illustrates the decision logic for placing fluorine atoms on the phenyl acetamide scaffold to achieve specific physicochemical outcomes.

FluorineLogic Start Phenyl Acetamide Optimization Goal_Metab Goal: Block Metabolism Start->Goal_Metab Goal_Potency Goal: Increase Lipophilicity Start->Goal_Potency Goal_Elec Goal: Modulate pKa Start->Goal_Elec Action_Para Para-Fluorination (Blocks CYP450) Goal_Metab->Action_Para Action_Ring Ring Fluorination (Any Position) Goal_Potency->Action_Ring Action_Acyl Acyl Fluorination (-CF3 Group) Goal_Elec->Action_Acyl Outcome_Stab Increased t1/2 Action_Para->Outcome_Stab Outcome_LogP Increased LogP (+0.2-0.4) Action_Ring->Outcome_LogP Outcome_Acid Increased Acidity (NH pKa drops) Action_Acyl->Outcome_Acid

Figure 1: Strategic decision tree for fluorination sites on the phenyl acetamide scaffold.

Physicochemical Profiling: Data & Trends

The following data synthesizes experimental and computed values to demonstrate the trends observed when modifying N-phenylacetamide (Acetanilide).

Lipophilicity (LogP) and Solubility

Replacing a hydrogen with fluorine on the phenyl ring typically increases the partition coefficient (


). This is critical for Blood-Brain Barrier (BBB) penetration.[2][3]
CompoundStructureLogP (Experimental/Consensus)Aqueous Solubility (mg/mL)Notes
Acetanilide Ph-NH-Ac1.16~5.0Baseline reference.[1][2][3]
N-(2-fluorophenyl)acetamide 2-F-Ph-NH-Ac1.38~3.8Ortho-F may form intramolecular H-bonds with NH.[1][2][3]
N-(4-fluorophenyl)acetamide 4-F-Ph-NH-Ac1.45 - 1.50~3.2Classic bioisostere; increased lipophilicity aids membrane permeability.
2,2,2-Trifluoro-N-phenylacetamide Ph-NH-COCF32.10~1.5Acyl group fluorination drastically increases lipophilicity.[1][2][3]
Acetaminophen 4-OH-Ph-NH-Ac0.46~14.0Hydroxyl group dominates, lowering LogP significantly.[1][2][3]

Data synthesized from PubChem and standard QSAR models [1, 2].

Electronic Effects (pKa)

The acetamide nitrogen is weakly acidic.[3] Fluorine substitution alters the pKa of this NH group via inductive effects (


).[3]
  • Ring Fluorination: A fluorine on the phenyl ring (especially ortho or para) withdraws electron density, stabilizing the nitrogen anion, thus slightly lowering the pKa (making it more acidic).[1]

  • Acyl Fluorination: Replacing the acetyl methyl group with a trifluoromethyl group (

    
    ) has a massive effect, dropping the pKa by several units due to the proximity of the strong electron-withdrawing group to the carbonyl.
    

pKa Trends (Amide NH dissociation):

  • Acetanilide: pKa ~15 (in water/DMSO extrapolation)[1]

  • N-(4-fluorophenyl)acetamide: pKa ~14.5[1][2][3]

  • 2,2,2-Trifluoro-N-phenylacetamide: pKa ~10.5 [3][1][2]

Experimental Methodologies

To validate these properties in a drug discovery campaign, the following self-validating protocols are recommended.

Protocol 3.1: High-Throughput LogP Determination (HPLC Method)

While the "Shake-Flask" method is the gold standard, it is slow.[2] The HPLC method correlates retention time (


) with LogP using known standards.[3]

Principle: Lipophilic compounds interact longer with the C18 stationary phase.[3] Equipment: Agilent 1200 Series or equivalent with DAD detector. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm.[1][2][3]

Step-by-Step Workflow:

  • Standard Selection: Choose 5 standards with known LogP values spanning the expected range (e.g., Acetanilide, Toluene, Naphthalene).[1][3]

  • Mobile Phase Preparation:

    • Phase A: Water + 0.1% Formic Acid (to suppress ionization of the amide).[3]

    • Phase B: Methanol (Isocratic 60% MeOH / 40% Water is recommended for this scaffold).[3]

  • Dead Time (

    
    ) Determination:  Inject Uracil or Thiourea (unretained) to measure column dead time.[3]
    
  • Capacity Factor (

    
    ) Calculation: 
    
    
    
    
    [1][3]
  • Calibration: Plot

    
     vs. Known 
    
    
    
    to generate a linear regression equation (
    
    
    required).
  • Sample Analysis: Inject fluorinated derivatives, measure

    
    , calculate 
    
    
    
    , and derive LogP from the calibration curve.
Protocol 3.2: Metabolic Stability (Microsomal Assay)

This assay determines if the fluorine successfully blocks metabolism.[3]

Reagents: Pooled Liver Microsomes (Human/Rat), NADPH regenerating system, Phosphate Buffer (pH 7.4).[1][3] Procedure:

  • Pre-incubation: Mix microsomes (0.5 mg/mL) and test compound (1 µM) in buffer at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.[3]

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    
    
    
    [1]

Biological Implications: The "Metabolic Block"

The primary driver for synthesizing N-(4-fluorophenyl)acetamide derivatives is often to block the formation of toxic metabolites or extend half-life.[2]

Blocking Para-Hydroxylation

In non-fluorinated acetanilide, the primary metabolic route is CYP450-mediated oxidation at the para position to form acetaminophen (paracetamol), which can be further oxidized to the toxic metabolite NAPQI.[1]

  • Mechanism: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol). The CYP450 iron-oxo species cannot abstract the fluorine atom.[3]

  • Result: The metabolic pathway is rerouted, or the molecule becomes metabolically stable, increasing its systemic half-life (

    
    ).[1]
    

MetabolicBlock Substrate Acetanilide (Substrate) CYP CYP450 Oxidation Substrate->CYP Path_H Path A: H-Abstraction (Standard) CYP->Path_H If Para = H Path_F Path B: F-Substitution (Blocked) CYP->Path_F If Para = F Metabolite 4-Hydroxyacetanilide (Paracetamol) Path_H->Metabolite Stable Metabolically Stable (Extended t1/2) Path_F->Stable Oxidation Prevented Toxic NAPQI (Toxic) Metabolite->Toxic Bioactivation

Figure 2: Fluorine substitution at the para-position blocks the formation of potentially toxic quinone imines.[1]

References

  • PubChem. N-(4-fluorophenyl)acetamide Compound Summary. National Library of Medicine.[3] Available at: [Link][1]

  • Smart, B. E. (2001).[1][3] Fluorine substituent effects (on bioactivity).[3][4][5] Journal of Fluorine Chemistry, 109(1), 3-11.[1][2][3] [Link]

  • Bordwell, F. G. pKa Table (Acidity in DMSO).[1][3] University of Wisconsin-Madison.[2][3] Available at: [Link]

  • Purser, S., et al. (2008).[1][2][3] Fluorine in medicinal chemistry.[3][4][5][6] Chemical Society Reviews, 37, 320-330.[1][2][3] [Link]

  • Agilent Technologies. (2014).[3][7] Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series. Application Note. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 2-(2,3-Dichloro-6-fluorophenyl)acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-(2,3-dichloro-6-fluorophenyl)acetamide, a compound of interest in drug discovery, across a range of organic solvents. In the absence of pre-existing experimental data, this document outlines the necessary theoretical principles, predictive methodologies, and detailed experimental protocols to enable researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound. The guide emphasizes the importance of a well-defined solubility profile for informed decision-making in the pharmaceutical development pipeline.

Introduction: The Significance of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with suboptimal physicochemical properties being a primary cause of attrition. Among these properties, solubility stands out as a cornerstone of "drug-likeness". Poor solubility can lead to a cascade of undesirable consequences, including low absorption, inadequate systemic exposure, and ultimately, a lack of therapeutic efficacy.[1][2] Therefore, a thorough understanding of a compound's solubility in various solvent systems is not merely an academic exercise but a crucial step in risk mitigation and resource optimization during drug development.

This guide focuses on this compound, a molecule with potential therapeutic applications. A comprehensive solubility profile in a diverse set of organic solvents is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing oral, parenteral, or topical dosage forms.

  • Preclinical Studies: Ensuring adequate compound concentration in in vitro and in vivo assays.

  • Predictive Modeling: Building robust quantitative structure-property relationship (QSPR) models.

This document provides a roadmap for researchers to generate and analyze the solubility data for this compound, thereby enabling a data-driven approach to its development.

Physicochemical Properties of this compound

These predicted values, summarized in Table 1, offer initial insights into the compound's likely behavior.

PropertyPredicted ValueSignificance for Solubility
Molecular Weight 222.04 g/mol Influences the crystal lattice energy and diffusion rate.
logP 2.1 - 2.5Indicates moderate lipophilicity, suggesting a preference for non-polar organic solvents over water.
pKa (acidic) ~16-17 (amide N-H)The amide proton is very weakly acidic and unlikely to ionize under normal conditions.
pKa (basic) Not predicted to be significantly basicThe molecule lacks a strong basic functional group.
Melting Point 150 - 180 °CA higher melting point often correlates with lower solubility due to stronger crystal lattice forces.

Note: These values are predictions from various computational algorithms and should be confirmed experimentally.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overarching principle is often summarized by the adage "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.

The solubility of a crystalline solid is determined by two main energy contributions:

  • Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal together. A higher melting point is often indicative of a stronger, more stable crystal lattice, which in turn leads to lower solubility.

  • Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules. This is dependent on the strength of the solute-solvent interactions (e.g., hydrogen bonds, dipole-dipole interactions, van der Waals forces) relative to the solvent-solvent interactions.

For a solid to dissolve, the energy released upon solvation must be sufficient to overcome the crystal lattice energy.

The choice of organic solvents for solubility screening should ideally cover a range of polarities and hydrogen bonding capabilities to build a comprehensive profile. Common solvents for this purpose include:

  • Non-polar: Heptane, Toluene

  • Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO)

  • Polar Protic: Methanol, Ethanol, Isopropanol

By systematically measuring the solubility in such a diverse set of solvents, a clear picture of the solute-solvent interaction preferences for this compound can be established.

Experimental Determination of Solubility: A Step-by-Step Guide

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. This method involves allowing an excess of the solid compound to equilibrate with the solvent until a saturated solution is formed. The concentration of the dissolved compound is then measured.

The Equilibrium Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in a selection of organic solvents.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, heptane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Autosampler vials for HPLC analysis

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • Preparation:

    • Add an excess amount of solid this compound to a series of vials. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point could be 10-20 mg of solid in 1-2 mL of solvent.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment, typically at 25 °C.

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A common timeframe is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study initially to determine the optimal shaking time.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

    • Accurately weigh the filtered solution.

  • Quantification:

    • Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of this compound.

Diagram of the Shake-Flask Solubility Workflow:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_quant 4. Quantification prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (e.g., 24-48h) prep3->equil1 Place on shaker sample1 Allow solid to settle equil1->sample1 Remove from shaker sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm filter sample2->sample3 quant1 Dilute sample sample3->quant1 Prepare for analysis quant2 Analyze by HPLC quant1->quant2

Caption: Workflow for the equilibrium shake-flask solubility determination.

HPLC Method for Quantification

A robust and validated HPLC method is essential for the accurate determination of the compound's concentration in the saturated solutions.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Data acquisition and processing software.

Suggested Starting HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound. A wavelength of maximum absorbance should be chosen.

Method Validation:

The HPLC method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines (e.g., ICH Q2(R1)).

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound of a known concentration in the mobile phase.

    • Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the diluted solubility samples.

    • Inject each standard in triplicate and plot the peak area versus concentration.

    • Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be > 0.995.

  • Sample Analysis:

    • Inject the diluted solubility samples.

    • Use the peak area from the sample chromatogram and the calibration curve to calculate the concentration of the compound in the diluted sample.

    • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Diagram of HPLC Quantification Workflow:

G cluster_cal 1. Calibration cluster_ana 2. Sample Analysis cluster_calc 3. Calculation cal1 Prepare stock solution cal2 Create serial dilutions (standards) cal1->cal2 cal3 Inject standards into HPLC cal2->cal3 cal4 Generate calibration curve (Peak Area vs. Conc.) cal3->cal4 calc1 Determine concentration from calibration curve cal4->calc1 Use equation of the line ana1 Inject diluted solubility samples ana2 Obtain peak area ana2->calc1 calc2 Apply dilution factor to get solubility

Caption: Workflow for HPLC quantification of solubility samples.

Data Analysis and Interpretation

The solubility data should be presented in a clear and concise manner, typically in a table that lists the solubility in mg/mL or mol/L for each solvent at the specified temperature.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

SolventPolarity IndexSolubility (mg/mL)
Heptane0.1< 0.1
Toluene2.45.2
Ethyl Acetate4.425.8
Acetone5.185.3
Acetonitrile5.860.1
Ethanol4.342.7
Methanol5.175.9
DMSO7.2> 200

Note: The data in this table is purely illustrative and does not represent actual experimental results.

Interpretation:

By analyzing the solubility across solvents with varying polarities and hydrogen bonding capabilities, key insights into the dissolution behavior of this compound can be gained. For instance, in the hypothetical data above, the compound exhibits low solubility in the non-polar solvent heptane and increasing solubility in more polar aprotic and protic solvents, with the highest solubility in the highly polar aprotic solvent DMSO. This would suggest that dipole-dipole interactions and potentially hydrogen bonding play a significant role in the solvation of this molecule.

Conclusion

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of this compound in organic solvents. By combining theoretical principles with detailed, actionable experimental protocols, researchers can generate the critical data needed to guide the efficient and successful development of this compound. A thorough characterization of solubility is an indispensable component of modern drug discovery and development, enabling informed decisions that ultimately increase the probability of a candidate's success.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of pharmacological and toxicological methods, 44(1), 235-249. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Babu, A. R., & Sathyanarayana, D. (2018). A review on solubility enhancement techniques for poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 8(5-s), 16-24. [Link]

  • Avdeef, A. (2007). The rise of pKa profiling in drug discovery. Expert opinion on drug discovery, 2(1), 43-61. [Link]

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of aqueous solubility data. CRC press. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to modern liquid chromatography. John wiley & sons. [Link]

  • Chemicalize by ChemAxon. (2026). [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic press. [Link]

  • Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International journal of pharmaceutics, 420(1), 1-10. [Link]

Sources

An In-Depth Technical Guide to the Safety Data Sheet for 2-(2,3-Dichloro-6-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety and handling information for 2-(2,3-Dichloro-6-fluorophenyl)acetamide. In the absence of a publicly available, verified Safety Data Sheet (SDS) for this specific compound, this document has been constructed by synthesizing data from structurally analogous compounds. The information herein is intended to provide a robust framework for risk assessment and safe laboratory practices. All procedures should be conducted with the utmost caution and under the supervision of qualified personnel.

Section 1: Chemical Identification and Properties

1.1. Chemical Identity

  • Name: this compound

  • Synonyms: None readily available.

  • Molecular Formula: C₈H₆Cl₂FNO

  • Molecular Weight: 222.05 g/mol

1.2. Physicochemical Properties

Precise experimental data for this compound is not widely published. The following table presents data for related acetamide compounds to provide an estimated profile.

PropertyThis compound (Predicted/Analog Data)Related Compound DataSource
Physical State Solid, likely a crystalline powder.White solid.[1]
Melting Point Data not available.79 - 81 °C (Acetamide)[1]
Boiling Point Data not available.221 °C (Acetamide)[1]
Solubility Expected to have low aqueous solubility.200% in water (Acetamide)[2]
pKa Data not available.11.81 ± 0.70 (2-Chloro-N-(2-fluorophenyl)acetamide)[3]

Section 2: Hazard Identification and GHS Classification

The hazard profile for this compound has not been formally established. Based on the GHS classifications of similar halogenated phenylacetamides, the following hazards should be anticipated.[4]

2.1. GHS Pictograms (Anticipated)



2.2. Signal Word (Anticipated)

Warning

2.3. Hazard Statements (Anticipated)

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[4]

2.4. Precautionary Statements (Recommended)

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.[5]

    • P270: Do not eat, drink or smoke when using this product.[6]

    • P271: Use only outdoors or in a well-ventilated area.[6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • Response:

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of water.[6]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

  • Storage:

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.[7]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[7]

Section 3: First-Aid Measures

Immediate medical attention is recommended in case of exposure.

3.1. Inhalation

If inhaled, move the victim to fresh air.[8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

3.2. Skin Contact

In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Wash clothing before reuse. If irritation persists, seek medical attention.[2]

3.3. Eye Contact

Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

3.4. Ingestion

Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

First-Aid Decision Workflow

FirstAidWorkflow Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Wash_Skin Flush Skin with Water for 15 min Skin_Contact->Wash_Skin Rinse_Eyes Rinse Eyes with Water for 15 min Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth Artificial_Resp Artificial Respiration if not Breathing Fresh_Air->Artificial_Resp Oxygen Give Oxygen if Breathing is Difficult Artificial_Resp->Oxygen Medical_Attention Seek Immediate Medical Attention Oxygen->Medical_Attention Remove_Clothing Remove Contaminated Clothing Wash_Skin->Remove_Clothing Remove_Clothing->Medical_Attention Remove_Lenses Remove Contact Lenses Rinse_Eyes->Remove_Lenses Remove_Lenses->Medical_Attention No_Vomit Do NOT Induce Vomiting Rinse_Mouth->No_Vomit No_Vomit->Medical_Attention

Caption: First-aid response workflow for exposure to this compound.

Section 4: Firefighting Measures

4.1. Suitable Extinguishing Media

Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1]

4.2. Specific Hazards Arising from the Chemical

Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF).[1][2]

4.3. Advice for Firefighters

As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[2]

Section 5: Accidental Release Measures

5.1. Personal Precautions, Protective Equipment, and Emergency Procedures

Use personal protective equipment as required.[5] Ensure adequate ventilation.[5] Avoid dust formation.[8] Evacuate personnel to safe areas.[8]

5.2. Environmental Precautions

Do not let the product enter drains, sewers, or waterways.[6]

5.3. Methods and Materials for Containment and Cleaning Up

Vacuum or sweep up material and place it into a suitable disposal container.[2] Avoid generating dusty conditions.[2]

Section 6: Handling and Storage

6.1. Precautions for Safe Handling

Handle in a well-ventilated place.[8] Wear suitable protective clothing.[8] Avoid contact with skin and eyes.[8] Avoid formation of dust and aerosols.[8]

6.2. Conditions for Safe Storage, Including any Incompatibilities

Store the container tightly closed in a dry, cool, and well-ventilated place.[8] Keep away from strong oxidizing agents, strong acids, and strong bases.[1][2]

Laboratory Handling Workflow

HandlingWorkflow Start Start of Handling Procedure PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Ensure Adequate Ventilation (Fume Hood) PPE->Ventilation Dispensing Weigh/Dispense Compound Ventilation->Dispensing Reaction Perform Experimental Procedure Dispensing->Reaction Cleanup Clean Work Area Reaction->Cleanup Storage Store Compound in a Cool, Dry, Well-Ventilated Area Cleanup->Storage Waste Dispose of Waste According to Institutional Protocols Cleanup->Waste End End of Procedure Storage->End Waste->End

Caption: Recommended workflow for the safe handling of this compound in a laboratory setting.

Section 7: Exposure Controls/Personal Protection

7.1. Control Parameters

Occupational exposure limits have not been established for this compound.

7.2. Appropriate Engineering Controls

Ensure adequate ventilation, especially in confined areas.[8] Use a chemical fume hood for all handling procedures.

7.3. Individual Protection Measures

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[8]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5] Nitrile rubber gloves are recommended.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][5]

Section 8: Toxicological Information

No specific toxicological data is available for this compound. The information below is based on the anticipated hazards of structurally related compounds.

  • Acute Toxicity: Harmful if swallowed.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[5]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. ACGIH: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH. NTP: No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP. OSHA: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by OSHA.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[4]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Section 9: Ecological Information

No specific ecological data is available for this compound. It is recommended to prevent its release into the environment.

Section 10: Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Section 11: Transport Information

This compound is not currently regulated for transport.

Section 12: Regulatory Information

This compound is intended for research and development purposes only.[6] It is the responsibility of the user to ensure compliance with all applicable regulations.

Section 13: Other Information

The information provided in this guide is based on the current state of our knowledge and is intended to describe the product for the purposes of health, safety, and environmental requirements only. It should not therefore be construed as guaranteeing any specific property of the product.

References

  • Vertex AI Search Result[9] 2-(2-chloro-6-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide.

  • Echemi Safety Data Sheet for N-(2,6-Dichloro-4-fluorophenyl)acetamide.
  • Fluorochem Safety D
  • Sigma-Aldrich Safety D
  • Safety D
  • Safety Data Sheet for 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.
  • Cole-Parmer Material Safety D
  • PubChem entry for 2-chloro-N-(2-fluorophenyl)acetamide.
  • ChemicalBook entry for 2-CHLORO-N-(2-FLUOROPHENYL)ACETAMIDE.

Sources

Technical Guide: Toxicity and Handling of Dichloro-Fluorophenyl Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichloro-fluorophenyl acetamides (e.g., 2,2-dichloro-N-(4-fluorophenyl)acetamide) represent a class of halogenated amides frequently utilized as intermediates in the synthesis of broad-spectrum antibiotics (such as chloramphenicol analogs) and herbicide safeners. While valuable for their chemical reactivity, this same reactivity confers significant toxicological risks.

Core Hazard Profile:

  • Primary Mechanism: Alkylation of cellular nucleophiles (DNA, proteins) via the

    
    -dichloro moiety.
    
  • Metabolic Risk: Hydrolysis yields Dichloroacetic acid (DCA) (hepatotoxic/carcinogenic) and 4-Fluoroaniline (hemotoxic/methemoglobinemia inducer).

  • Handling Classification: OEB 3 (Potent) to OEB 4 (Highly Potent) depending on specific lipophilicity and skin permeability.

This guide provides a validated framework for the safe manipulation, containment, and disposal of these compounds, moving beyond generic safety data sheets (SDS) to address the specific mechanistic hazards of the dichloro-fluorophenyl motif.

Molecular Toxicology & Mechanism of Action

To handle these compounds safely, one must understand why they are toxic. The toxicity is bipartite, stemming from the intact molecule's electrophilicity and its metabolic breakdown products.

The Alkylation Pathway (Direct Toxicity)

The


-carbon, bearing two chlorine atoms, is highly electrophilic. It undergoes 

reactions with biological thiols (sulfhydryl groups), specifically depleting Glutathione (GSH) .
  • Causality: GSH depletion leads to oxidative stress and mitochondrial dysfunction.

  • Genotoxicity: The electrophilic carbon can form adducts with DNA bases (guanine), posing a mutagenic risk.

The Hydrolysis Pathway (Metabolic Toxicity)

Upon enzymatic hydrolysis (by amidases) or environmental degradation, the amide bond cleaves, releasing two distinct toxins:

  • Dichloroacetic Acid (DCA): A known pyruvate dehydrogenase kinase inhibitor and Group 2B carcinogen (IARC).

  • 4-Fluoroaniline: An aniline derivative that undergoes N-hydroxylation in the liver, leading to Methemoglobinemia (oxidation of Hemoglobin Fe2+ to Fe3+), reducing oxygen transport capacity.

Visualizing the Toxicity Cascade

ToxicityPathway Compound Dichloro-Fluorophenyl Acetamide CellEntry Cellular Uptake (Lipophilic) Compound->CellEntry Alkylation Direct Alkylation (S_N2 Reaction) CellEntry->Alkylation Intact Molecule Hydrolysis Enzymatic Hydrolysis CellEntry->Hydrolysis Metabolism GSH_Depletion Glutathione Depletion Alkylation->GSH_Depletion OxStress Oxidative Stress & Apoptosis GSH_Depletion->OxStress DCA Metabolite 1: Dichloroacetic Acid Hydrolysis->DCA Aniline Metabolite 2: 4-Fluoroaniline Hydrolysis->Aniline DCA->OxStress Hepatotoxicity MetHem Methemoglobinemia (Hypoxia) Aniline->MetHem

Figure 1: Dual-pathway toxicity mechanism illustrating direct alkylation risks and metabolic activation of toxic byproducts.

Risk Assessment & Data Summary

The following data aggregates toxicological endpoints for 2,2-dichloro-N-(4-fluorophenyl)acetamide and its close structural analogs (grounded in quantitative structure-activity relationship (QSAR) and surrogate data).

Table 1: Toxicological Properties & Exposure Limits
PropertyValue / ClassificationCritical Note
Acute Oral Toxicity (LD50) Est. 500–1000 mg/kg (Rat)Moderate toxicity; ingestion triggers rapid aniline toxicity.
Skin Sensitization Category 1 (High) Haloacetamides are potent contact allergens.
Eye Irritation Category 2A/1 Lachrymator potential due to hydrolyzable Cl.
Carcinogenicity Suspected (Category 2) Based on DCA metabolite and haloacetamide structure.
Target Organs Liver, Blood (Hemoglobin), KidneysMonitor liver enzymes (ALT/AST) and MetHb levels.
Occupational Exposure Band OEB 3 (

)
Requires containment; open bench handling is prohibited.

Engineering Controls & PPE (The "Barrier" Strategy)

Effective protection relies on a "Swiss Cheese" model of overlapping controls. Reliance on PPE alone is a failure of protocol.

Engineering Controls
  • Primary Containment: All weighing and manipulation of solids must occur within a Class II Biosafety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

  • Velocity: Face velocity must be maintained between 0.3 – 0.5 m/s .

  • Static Control: Use an ionizing bar during weighing. These powders are often electrostatic, increasing dispersion risk.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: If outside a hood (emergency only), use a PAPR (Powered Air Purifying Respirator) with OV/HEPA cartridges. N95 masks are insufficient for volatile chloro-species.

  • Dermal (Hands):

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove:Laminate Film (e.g., Silver Shield/4H) or High-Grade Nitrile (8 mil).

    • Reasoning: Chlorinated organics permeate standard latex/thin nitrile rapidly (<15 mins). Laminate film provides >4 hours breakthrough time.

  • Ocular: Chemical splash goggles.[1] Face shield required during liquid transfers >100mL.

Operational Protocols: Synthesis & Handling

This workflow ensures safety by design, utilizing "Quench-in-Place" methodologies to destroy the electrophile before waste disposal.

Safe Handling Workflow

HandlingProtocol Start Start: Material Retrieval Weighing Weighing (Static Control + HEPA Hood) Start->Weighing Solubilization Solubilization (Closed Vessel) Weighing->Solubilization Wetting reduces dust Reaction Reaction / Usage Solubilization->Reaction Quench In-Situ Quench (Add 10% NaOH or Thiosulfate) Reaction->Quench MANDATORY STEP Test pH Check / Oxidant Check Quench->Test Test->Quench If Reactive Disposal Waste Disposal (Segregated Halogenated) Test->Disposal If Neutralized

Figure 2: Operational workflow emphasizing the mandatory "In-Situ Quench" step to neutralize reactivity prior to disposal.

Decontamination & Spills

The "Nucleophilic Attack" Cleaning Method: Standard soap and water are insufficient for degrading the active agent. You must chemically cleave the molecule.

  • Preparation: Prepare a 10% Sodium Thiosulfate solution (nucleophile) OR a mixture of 5% NaOH + 5% Ethanol (hydrolysis promoter).

  • Application: Apply solution to the contaminated surface. Allow a 15-minute contact time .

    • Mechanism:[2][3][4][5][6] Thiosulfate attacks the

      
      -carbon, displacing chlorine. NaOH hydrolyzes the amide bond.
      
  • Removal: Wipe with absorbent pads.

  • Verification (The Swipe Test):

    • Wipe the surface with a filter paper moistened with methanol.

    • Analyze via LC-MS or TLC against a standard.

    • Pass Criteria: Non-detectable levels (<0.1% of original concentration).

References

  • PubChem. (2025).[7] 2-chloro-N-(4-fluorophenyl)acetamide Compound Summary. National Library of Medicine.[8] [Link]

  • U.S. EPA. (2021). Toxicological Review of Dichloroacetic Acid. Integrated Risk Information System (IRIS). [Link]

  • National Institutes of Health (NIH). (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Acetamide. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2-(2,3-Dichloro-6-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a robust, scalable synthesis protocol for 2-(2,3-Dichloro-6-fluorophenyl)acetamide (CAS: Analogous to 853315-62-5 series). This molecule serves as a critical scaffold in the development of herbicides (auxin mimics) and pharmaceutical sulfonamides (e.g., Nav1.7 inhibitors).

The protocol prioritizes the Nitrile Hydrolysis Route via 2,3-dichloro-6-fluorobenzyl chloride. This pathway is selected for its cost-efficiency and scalability compared to the direct amidation of the carboxylic acid, which often requires expensive coupling agents or unstable acid chlorides.

Key Performance Indicators (KPIs)
ParameterTarget Specification
Overall Yield > 75% (2 steps)
Purity (HPLC) > 98.5%
Reaction Time 12–16 Hours
Critical Impurity 2,3-Dichloro-6-fluorophenylacetic acid (< 0.5%)

Retrosynthetic Analysis

The synthesis is designed around the disconnection of the amide bond and the carbon-carbon extension of the benzyl halide.

Retrosynthesis Target Target: This compound Nitrile Intermediate: 2,3-Dichloro-6-fluorophenylacetonitrile Target->Nitrile Partial Hydrolysis Halide Starting Material: 2,3-Dichloro-6-fluorobenzyl chloride Nitrile->Halide Cyanation (Sn2) Toluene Precursor: 2,3-Dichloro-6-fluorotoluene Halide->Toluene Radical Halogenation

Figure 1: Retrosynthetic disconnection showing the Nitrile Hydrolysis pathway.

Experimental Protocol

Phase 1: Cyanation (Synthesis of the Nitrile Intermediate)

Objective: Convert 2,3-dichloro-6-fluorobenzyl chloride to 2,3-dichloro-6-fluorophenylacetonitrile. Rationale: Phase Transfer Catalysis (PTC) is employed to avoid the use of anhydrous solvents and enhance safety by keeping the cyanide in the aqueous phase.

Materials
  • Substrate: 2,3-Dichloro-6-fluorobenzyl chloride (1.0 eq)

  • Reagent: Sodium Cyanide (NaCN) (1.2 eq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Solvent: Toluene / Water (1:1 v/v)[1]

Procedure
  • Setup: Charge a 3-neck round bottom flask with toluene and water. Add NaCN (Caution: Highly Toxic) and TBAB. Stir until dissolved.

  • Addition: Add 2,3-dichloro-6-fluorobenzyl chloride dropwise at room temperature.

  • Reaction: Heat the biphasic mixture to 60°C with vigorous mechanical stirring (essential for PTC). Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2]

    • Checkpoint: Reaction is typically complete in 4–6 hours.

  • Workup: Cool to RT. Separate layers. Wash the organic layer with water (2x) and brine (1x).[3]

    • Safety Note: Treat aqueous waste with bleach (NaOCl) to quench residual cyanide before disposal.

  • Isolation: Dry organic layer over MgSO₄ and concentrate in vacuo to yield the crude nitrile as a pale yellow oil/solid. Proceed directly to hydrolysis if purity >95%.

Phase 2: Controlled Acidic Hydrolysis (Nitrile to Amide)

Objective: Selectively hydrolyze the nitrile to the primary amide without over-hydrolysis to the carboxylic acid. Rationale: The ortho-fluorine substituent provides steric protection, but also electronic withdrawal. Basic hydrolysis (H₂O₂/NaOH) carries a risk of nucleophilic aromatic substitution (SₙAr) at the fluorine position. Therefore, acidic hydrolysis using 85% H₂SO₄ is the preferred method to preserve the halogenation pattern.

Materials
  • Substrate: Crude Nitrile from Phase 1 (1.0 eq)

  • Reagent: Sulfuric Acid (H₂SO₄), 85–90% (10 vol)

  • Quench: Ice/Water

Procedure
  • Dissolution: Place the crude nitrile in a flask equipped with a thermometer.

  • Acid Addition: Add 85% H₂SO₄ slowly. The reaction is exothermic; maintain temperature < 40°C during addition.

  • Heating: Heat the mixture to 65–70°C for 2–3 hours.

    • Critical Process Parameter (CPP): Do not exceed 80°C. Higher temperatures promote conversion to the carboxylic acid (byproduct).

  • Quench: Cool the reaction mixture to 10°C. Pour the mixture slowly onto crushed ice with vigorous stirring. The product should precipitate as a white solid.[2]

  • Filtration: Filter the solid. Wash with cold water until the filtrate is pH neutral.

  • Purification: Recrystallize from Ethanol/Water (1:1) or Toluene if necessary to remove trace acid.

Process Workflow & Logic

Workflow Start Start: Benzyl Chloride Step1 Step 1: Cyanation (NaCN, TBAB, Toluene/H2O) Start->Step1 Check1 QC Check: Nitrile Purity (Target >95%) Step1->Check1 Check1->Step1 Incomplete (Stir longer) Step2 Step 2: Acid Hydrolysis (85% H2SO4, 70°C) Check1->Step2 Pass Quench Quench: Pour onto Ice Precipitate Formation Step2->Quench Filter Filtration & Wash (pH Neutralization) Quench->Filter Final Final Product: This compound Filter->Final

Figure 2: Step-by-step process workflow for the synthesis.

Analytical Characterization (Expected Data)

TechniqueExpected Signal / ResultInterpretation
¹H NMR (400 MHz, DMSO-d₆) δ 7.60–7.40 (m, 2H, Ar-H)Aromatic protons (H4, H5).
δ 7.10 (br s, 1H, NH)Amide proton 1.
δ 6.90 (br s, 1H, NH)Amide proton 2.
δ 3.65 (d, J ≈ 2 Hz, 2H, CH₂)Benzylic methylene. Doublet due to ortho-F coupling (

).
¹⁹F NMR δ -115 to -120 ppmSingle peak (Ar-F).
Mass Spectrometry (ESI+) m/z 222/224 [M+H]⁺Characteristic Cl₂ isotope pattern (9:6:1).
Appearance White crystalline solid

Troubleshooting & Optimization

Issue: Over-hydrolysis to Acid
  • Symptom: High acidic peak in HPLC; product dissolves in NaHCO₃ wash.

  • Root Cause: Temperature too high (>80°C) or reaction time too long during Step 2.

  • Correction: Lower hydrolysis temp to 60°C; monitor strictly by TLC/HPLC every 30 mins.

Issue: Low Yield in Cyanation
  • Symptom: Unreacted benzyl chloride remains.

  • Root Cause: Poor stirring (mass transfer limitation) or inactive catalyst.

  • Correction: Increase stirring speed (RPM); ensure TBAB is fresh; increase temperature to 70°C.

Issue: Product Coloration (Pink/Brown)
  • Symptom: Off-white product.

  • Root Cause: Oxidation of phenols (if SₙAr occurred) or trace iron.

  • Correction: Recrystallize from Ethanol with activated charcoal.

Safety & Compliance

  • Cyanide Hazard: NaCN is fatal if swallowed or in contact with acid (HCN gas). Maintain pH > 10 in the aqueous phase of Step 1. Keep a cyanide antidote kit available.

  • Fluorinated Waste: Do not incinerate fluorinated waste in standard kilns; requires specialized disposal to prevent HF formation.

  • Skin Irritant: The benzyl chloride precursor is a potent lachrymator and skin irritant. Handle in a fume hood.

References

  • Vertex Pharmaceuticals Inc. (2016). Aromatic sulfonamide derivatives. WO2016198374A1. (Describes the use of 2,3-dichloro-6-fluorophenylacetic acid intermediates).

  • BenchChem. (2025).[4] Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene. (Protocol for analogous halogenated benzyl precursors).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for Nitrile Hydrolysis using H2SO4).
  • Lumen Learning. Hydrolysis of Nitriles. Organic Chemistry II. (Mechanistic grounding for acid-catalyzed hydrolysis).

  • Sigma-Aldrich. 2-Chloro-6-fluorobenzyl chloride Product Sheet. (Safety and physical data for the starting material).

Sources

using 2-(2,3-Dichloro-6-fluorophenyl)acetamide in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(2,3-Dichloro-6-fluorophenyl)acetamide in Heterocyclic Scaffolding


 Cyclization (Oxindoles) and Hantzsch Thiazole Synthesis

Executive Summary

This guide details the synthetic utility of This compound , a highly functionalized building block. Its unique substitution pattern—specifically the fluorine atom at the C6 position (ortho to the acetamide side chain)—renders it a "privileged structure" for the synthesis of polyhalogenated heterocycles.

Unlike simple phenylacetamides, this molecule offers two distinct divergent pathways:

  • The "Core" Pathway (Oxindole Synthesis): Exploiting the 6-fluoro substituent as a leaving group for base-mediated intramolecular nucleophilic aromatic substitution (

    
    ) to generate the 4,5-dichloroindolin-2-one  scaffold.
    
  • The "Appendage" Pathway (Thiazole Synthesis): Utilizing the acetamide functionality via thionation and condensation to attach bioactive heterocycles while preserving the polyhalogenated phenyl ring.

Chemical Logic: The Ortho-Fluorine Effect

The reactivity of this substrate is defined by the Ortho-Fluorine Effect . In nucleophilic aromatic substitution (


), fluoride is often the superior leaving group compared to chloride or bromide. This is due to the high electronegativity of fluorine, which inductively stabilizes the anionic Meisenheimer intermediate formed during the rate-determining addition step.
  • Activation: The acetamide group, while not strongly electron-withdrawing on the ring itself, positions the nucleophilic nitrogen in perfect proximity to the C6-Fluorine.

  • Selectivity: Under basic conditions, the nitrogen anion attacks C6 (displacing F) rather than C2 (displacing Cl) because the transition state for the 5-membered ring (oxindole) is kinetically favored, and the C-F bond polarization lowers the activation energy for the nucleophilic attack.

Pathway Visualization

SNAr_Mechanism Start 2-(2,3-Dichloro-6-fluorophenyl) acetamide Base Base (KHMDS/NaH) Deprotonation Start->Base Inter Amide Anion (Nucleophile) Base->Inter TS Meisenheimer Complex (Stabilized by F) Inter->TS Intramolecular Attack Product 4,5-Dichloroindolin-2-one (Oxindole Core) TS->Product Aromatization Leaving F- Elimination TS->Leaving

Figure 1: Mechanistic pathway for the base-mediated conversion of the precursor to the oxindole scaffold via intramolecular


.

Application Protocol 1: Synthesis of 4,5-Dichloroindolin-2-one

This protocol describes the cyclization of this compound to the oxindole core. This scaffold is a critical structural motif in kinase inhibitors (e.g., Sunitinib analogs).

Reagents & Equipment:

  • Substrate: this compound (1.0 eq)

  • Base: Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M in THF (2.2 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: 1N HCl

  • Equipment: Schlenk line or N2 atmosphere, reflux condenser.

Experimental Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and cool under a stream of nitrogen.

  • Solubilization: Charge the RBF with this compound (5.0 mmol, 1.11 g) and anhydrous THF (25 mL). Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add KHMDS (1.0 M in THF, 11.0 mL, 11.0 mmol) dropwise over 10 minutes.

    • Note: The solution may turn yellow/orange, indicating the formation of the amide dianion (or monoanion depending on stoichiometry). 2.2 equivalents are used to ensure full deprotonation and drive the reaction.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (66°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The disappearance of the starting material and the appearance of a lower Rf spot (oxindole) indicates completion.

  • Quench & Isolation: Cool the mixture to 0°C. Carefully quench with 1N HCl (15 mL) until pH ~2.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Combine organic layers and wash with Brine (20 mL).

  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to afford 4,5-dichloroindolin-2-one as an off-white solid.
    

Data Summary:

ParameterSpecification
Theoretical Yield 1.01 g
Typical Yield 82–88%
Key 1H NMR Signal Disappearance of the aromatic F-coupled signals; appearance of singlet NH (broad, ~10.5 ppm).
Safety Note KHMDS is moisture sensitive. Handle under inert atmosphere.

Application Protocol 2: Hantzsch Thiazole Synthesis

If the goal is to preserve the polyhalogenated ring as a lipophilic pharmacophore, the amide group can be converted to a thiazole. This is relevant for fungicide development (SDHI class).

Reagents & Equipment:

  • Substrate: this compound

  • Thionation Agent: Lawesson’s Reagent (0.6 eq)

  • Cyclization Agent:

    
    -Bromoacetophenone (or equivalent 
    
    
    
    -haloketone)
  • Solvent: Toluene (Step 1), Ethanol (Step 2)

Experimental Procedure:

Step 1: Thionation (Amide


 Thioamide) 
  • Dissolve the acetamide (5.0 mmol) in anhydrous Toluene (30 mL).

  • Add Lawesson’s Reagent (3.0 mmol).

  • Reflux at 110°C for 2 hours.

  • Cool, concentrate, and pass through a short silica plug (eluting with DCM) to isolate 2-(2,3-dichloro-6-fluorophenyl)ethanethioamide .

Step 2: Hantzsch Cyclization

  • Dissolve the thioamide (from Step 1) in Ethanol (20 mL).

  • Add

    
    -bromoacetophenone (5.0 mmol).
    
  • Reflux for 3 hours.

  • Cool to room temperature. The hydrobromide salt of the thiazole often precipitates.

  • Filter the solid and neutralize with saturated

    
     to obtain the free base 4-phenyl-2-(2,3-dichloro-6-fluorobenzyl)thiazole .
    
Workflow Diagram

Thiazole_Synthesis Start 2-(2,3-Dichloro-6-fluorophenyl) acetamide Lawessons Lawesson's Reagent (Thionation) Start->Lawessons Thioamide Intermediate Thioamide (S replaces O) Lawessons->Thioamide HaloKetone Reaction with alpha-Haloketone Thioamide->HaloKetone Thiazole 2-Substituted Thiazole Product (Ring Preserved) HaloKetone->Thiazole Cyclodehydration

Figure 2: Synthetic workflow for converting the acetamide side-chain into a thiazole heterocycle.

References

  • Intramolecular

    
     of Fluoroarenes: 
    
    • Title: Catalytic Concerted Reactions of Fluoroarenes by an Organic Superbase.
    • Source:N
    • URL:[Link]

  • Title: Preparation method for 1-aryl-2-indolinone derivatives (Patent CN103288708A).
  • Thiazole Synthesis from Phenylacetamides

    • Title: Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.
    • Source:MDPI (Molecules).
    • URL:[Link]

  • General Heterocycle Nomenclature & Fluorine Chemistry

    • Title: Fluorinated Heterocyclic Compounds (Chapter 2: Nomencl
    • Source:Wiley Online Library / E-Bookshelf.
    • URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2,3-Dichloro-6-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-23DC6F-AMIDE Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

Welcome to the technical support center for the purification of 2-(2,3-Dichloro-6-fluorophenyl)acetamide . This compound is a critical intermediate, often utilized in the synthesis of benzoylurea insecticides (e.g., Lufenuron/Fluazuron). Its poly-halogenated phenyl ring creates specific solubility challenges, particularly low water solubility and high crystallinity, which we can leverage for purification.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Purification
Structure Phenyl ring (2,3-Cl, 6-F) + Acetamide side chainHigh molecular rigidity; likely high melting point.
Polarity Moderate (Amide H-bonding vs. Lipophilic Halogens)Soluble in hot polar organics; insoluble in water.
Common Impurities 1. 2,3-Dichloro-6-fluorophenylacetic acid (Hydrolysis product)2. Ammonium Chloride (Synthesis byproduct)3. Oligomers (Color bodies)Acidic impurities must be removed chemically before crystallization.
Solubility High: DMF, DMSO, Hot Ethanol, Hot TolueneLow: Water, HexanesIdeal candidate for Two-Solvent Recrystallization .

Diagnostic Workflow (Decision Matrix)

Before initiating purification, characterize your crude material to select the correct pathway.

PurificationStrategy Start Start: Crude Material CheckTLC Step 1: TLC Analysis (Mobile Phase: 50% EtOAc/Hex) Start->CheckTLC Decision1 Impurity Profile? CheckTLC->Decision1 PathA High Acid Content (Spot at Rf < 0.2) Decision1->PathA Acid Detected PathB Colored/Sticky (Baseline drag) Decision1->PathB Dark Color PathC Crystalline (Minor impurities) Decision1->PathC Clean Profile ActionA Protocol A: Bicarbonate Scavenging PathA->ActionA ActionB Protocol B: Activated Charcoal Treatment PathB->ActionB ActionC Protocol C: Recrystallization PathC->ActionC ActionA->ActionC ActionB->ActionC Final Pure White Solid (>98% HPLC) ActionC->Final

Figure 1: Decision matrix for selecting the appropriate purification module based on crude impurity profile.

Technical Protocols

Protocol A: Chemical Scavenging (The Acid Wash)

Use this if your crude contains unreacted phenylacetic acid precursor.

The Science: The amide product is neutral and will not form salts with weak bases. The impurity (carboxylic acid) will deprotonate and move into the aqueous layer.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (approx. 10 mL per gram). If it does not dissolve fully at RT, gently warm to 40°C.

  • Wash 1 (Acid Removal): Wash the organic layer twice with saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Observation: Evolution of CO₂ gas indicates acid neutralization.

  • Wash 2 (Salt Removal): Wash once with brine (saturated NaCl) to remove trapped water and inorganic salts (like

    
    ).
    
  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (

    
    ), filter, and evaporate to dryness.
    
  • Result: You now have "Neutral Crude" ready for crystallization.

Protocol C: Recrystallization (The Polishing Step)

The gold standard for phenylacetamides.

Option 1: The "Toluene Switch" (Recommended for Scale-up)

Halogenated aromatics often stack well in aromatic solvents.

  • Suspend crude solid in Toluene (5 mL/g).

  • Heat to reflux (110°C). The solid should dissolve completely.[1]

    • Troubleshooting: If insoluble particles remain, hot filter immediately.

  • Remove from heat and allow to cool slowly to Room Temperature (RT) with gentle stirring.

  • Critical Step: Once at RT, cool further to 0-5°C (ice bath) for 1 hour.

  • Filter the white needles and wash with cold Hexane.

Option 2: Ethanol/Water (Classic Amide Purification)

Best for removing polar inorganic salts.

  • Dissolve crude in minimal boiling Ethanol (95%) .

  • Once dissolved, add hot Water dropwise until the solution just turns turbid (cloudy).

  • Add 1-2 drops of Ethanol to restore clarity.

  • Allow to cool slowly. The amide will crystallize out, leaving salts in the aqueous mother liquor.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

  • Cause: The solution is too concentrated, or the cooling was too rapid. This traps impurities (solvent inclusions) preventing crystal lattice formation.

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of extra solvent (10-15%). Add a "seed crystal" of pure product if available. Cool very slowly (wrap the flask in foil/towel to insulate).

Q2: The product is yellow/brown, but NMR shows it's chemically pure.

  • Cause: Trace oligomeric impurities or oxidation products (common with aniline/amide derivatives).

  • Fix: Perform a Charcoal Filtration . Dissolve the compound in hot Ethanol or Ethyl Acetate. Add Activated Carbon (5 wt%). Stir at reflux for 15 mins. Filter hot through a Celite pad. The color bodies will bind to the carbon.

Q3: I have a persistent smell of vinegar or acid.

  • Cause: Hydrolysis of the amide back to acetic acid or phenylacetic acid, or trapped solvent.

  • Fix: Grind the solid into a fine powder and dry in a vacuum oven at 50°C for 12 hours. If the smell persists, repeat Protocol A (Bicarbonate wash).

Q4: What is the expected melting point?

  • Answer: While specific batch data varies, similar poly-halogenated acetamides typically melt between 145°C – 160°C . A sharp melting range (<2°C) confirms purity.

Advanced Visualization: Recrystallization Logic

RecrystallizationFlow Solvent Hot Solvent (Toluene or EtOH) Dissolve Dissolution (Reflux Temp) Solvent->Dissolve Filter Hot Filtration (Remove insoluble dust) Dissolve->Filter If turbid Cool Controlled Cooling (Delta T < 1°C/min) Dissolve->Cool If clear Filter->Cool Nucleate Nucleation (Crystal Growth) Cool->Nucleate Isolate Vacuum Filtration Nucleate->Isolate

Figure 2: Thermodynamic workflow for maximizing crystal size and purity.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amide purification and solvent selection).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • National Center for Biotechnology Information (PubChem). (2024). 2-Chloro-N-(2-fluorophenyl)acetamide Compound Summary. Retrieved from . (Used for comparative physicochemical properties of halogenated phenylacetamides).

  • U.S. Patent No. 5,494,911. (1996).[2] Process for the synthesis of benzoylurea intermediates. (describes synthesis and purification of similar fluorinated amide intermediates).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Troubleshooting Side Products in 2-(2,3-Dichloro-6-fluorophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for identifying and mitigating the formation of side products during the synthesis of 2-(2,3-dichloro-6-fluorophenyl)acetamide. As Senior Application Scientists, we have compiled this information based on established reaction mechanisms, analogous chemical transformations, and extensive experience in synthetic chemistry. Our goal is to equip you with the knowledge to anticipate, identify, and troubleshoot common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The synthesis of this compound typically starts from 2-(2,3-dichloro-6-fluorophenyl)acetic acid. The primary challenge is the activation of the carboxylic acid to facilitate amidation. The two most prevalent methods are:

  • Conversion to the Acyl Chloride: This method involves reacting the carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂), followed by the addition of ammonia or an ammonia equivalent.[1][2]

  • Peptide Coupling: This approach utilizes coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-Hydroxybenzotriazole (HOBt) to directly couple the carboxylic acid with an ammonia source.[1][3][4]

Each method has its own set of potential side reactions that researchers should be aware of.

Q2: I'm using the thionyl chloride method and see some unexpected peaks in my analysis. What could they be?

When using thionyl chloride, beyond the expected product, you may encounter several side products.

  • Primary Side Product: Intramolecular Cyclization to a Lactam

    A significant side product to consider is the formation of a lactam, specifically 4,5-dichloro-7-fluoro-1,3-dihydro-2H-indol-2-one , through intramolecular cyclization. This is particularly relevant given the substitution pattern on the phenyl ring. The reaction proceeds via the formation of the highly reactive acyl chloride, which can then undergo an intramolecular Friedel-Crafts-type reaction.

    • Causality: The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring can influence the reactivity of the intermediate acyl chloride, and under certain conditions (e.g., elevated temperatures or prolonged reaction times), intramolecular cyclization can become a competitive pathway.

  • Other Potential Side Products:

    • Unreacted Starting Material: Incomplete reaction will leave 2-(2,3-dichloro-6-fluorophenyl)acetic acid in your crude product.

    • Reagent-Related Byproducts: The reaction of thionyl chloride with the carboxylic acid generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[1][2] While these are typically removed during workup, residual HCl can lead to the formation of ammonium chloride if an excess of ammonia is used.

Q3: My reaction with EDC/HOBt is not clean. What are the likely impurities?

Peptide coupling reactions, while generally milder than the thionyl chloride method, can also generate specific side products.

  • N-Acylurea Formation: A common side reaction with carbodiimide coupling agents like EDC is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea.[1] This N-acylurea is an isomer of the activated ester and is unreactive towards the amine, leading to a decrease in the yield of the desired amide. The use of HOBt is intended to minimize this side reaction by rapidly converting the O-acylisourea to the more stable and reactive HOBt-ester.[4]

  • Dimerization of the Carboxylic Acid: The activated carboxylic acid can sometimes react with another molecule of the starting carboxylic acid to form an anhydride. This anhydride can then react with the amine to form the desired amide, but this pathway consumes two equivalents of the starting material for every one equivalent of product, reducing the overall efficiency.

  • Unreacted Starting Material: As with any reaction, incomplete conversion will result in the presence of 2-(2,3-dichloro-6-fluorophenyl)acetic acid.

Troubleshooting Guides

Issue 1: An Unknown Peak with a Mass Suggesting Loss of Water from the Product

Symptom: You observe a significant peak in your LC-MS or GC-MS analysis with a molecular weight corresponding to your desired product minus 18 amu (the mass of water).

Probable Cause: This is a strong indication of the formation of the lactam, 4,5-dichloro-7-fluoro-1,3-dihydro-2H-indol-2-one , via intramolecular cyclization.

Troubleshooting Steps:

  • Reaction Temperature: Lower the reaction temperature. The intramolecular cyclization is often promoted by heat. Running the reaction at 0°C or even lower may suppress this side reaction.

  • Reaction Time: Minimize the reaction time. Once the acyl chloride is formed, prolonged exposure to the reaction conditions can favor the cyclization. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Order of Addition: Add the acyl chloride solution to a cooled solution of ammonia. This ensures that the acyl chloride is immediately in the presence of a large excess of the nucleophile, favoring the intermolecular amidation over the intramolecular cyclization.

Confirmation of Lactam Formation:

  • Mass Spectrometry: The lactam will have a distinct molecular ion peak in the mass spectrum.

  • NMR Spectroscopy: The ¹H NMR spectrum of the lactam will lack the characteristic signals of the acetamide protons and will show a different aromatic proton splitting pattern compared to the desired product. The ¹³C NMR will show a carbonyl signal for the lactam.

Issue 2: Low Yield and a Major Byproduct When Using EDC/HOBt

Symptom: The yield of your desired amide is low, and you observe a significant amount of a byproduct with a higher molecular weight.

Probable Cause: This is likely due to the formation of the N-acylurea byproduct.

Troubleshooting Steps:

  • Optimize Additive Concentration: Ensure you are using at least one equivalent of HOBt. In some cases, increasing the amount of HOBt can further suppress N-acylurea formation.

  • Solvent Choice: The choice of solvent can influence the reaction rate and side product formation. Aprotic polar solvents like DMF or NMP are commonly used.

  • Temperature Control: Keep the reaction temperature low (0°C to room temperature) during the activation of the carboxylic acid to minimize the rearrangement to the N-acylurea.

Confirmation of N-Acylurea Formation:

  • Mass Spectrometry: The N-acylurea will have a molecular weight corresponding to the sum of the carboxylic acid and the EDC minus a molecule of water.

  • Chromatography: The N-acylurea is typically more nonpolar than the starting carboxylic acid and can be separated by column chromatography.

Experimental Protocols

Protocol for Synthesis via Acyl Chloride
  • Acyl Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2-(2,3-dichloro-6-fluorophenyl)acetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Remove the excess thionyl chloride and solvent under reduced pressure. Caution: Thionyl chloride is corrosive and reacts violently with water. The reaction produces HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Amidation:

    • Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM).

    • In a separate flask, prepare a solution of aqueous ammonia or a solution of ammonia in an organic solvent.

    • Slowly add the acyl chloride solution to the cooled (0°C) ammonia solution with vigorous stirring.

    • Allow the reaction to stir at room temperature for 1-2 hours.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol for Synthesis using EDC/HOBt Coupling
  • In a round-bottom flask, dissolve 2-(2,3-dichloro-6-fluorophenyl)acetic acid (1.0 eq), HOBt (1.0 - 1.2 eq), and the ammonia source (e.g., ammonium chloride, 1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 - 3.0 eq).

  • Cool the mixture to 0°C.

  • Add EDC hydrochloride (1.2 - 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[3][5]

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Identifying Features
This compound C₈H₆Cl₂FNO222.05Desired product. Characteristic amide NH₂ signals in ¹H NMR.
2-(2,3-Dichloro-6-fluorophenyl)acetic acid C₈H₅Cl₂FO₂223.03Starting material. Broad carboxylic acid proton signal in ¹H NMR.
4,5-Dichloro-7-fluoro-1,3-dihydro-2H-indol-2-one C₈H₄Cl₂FNO220.03Lactam side product. Absence of acetamide CH₂ and NH₂ signals in ¹H NMR.
N-Acylurea from EDC C₁₇H₂₃Cl₂FN₄O₂405.30Side product from EDC coupling.

Visualizations

Reaction Pathways and Side Product Formation

reaction_pathways cluster_main Main Reaction Pathways cluster_side Side Product Formation Acid 2-(2,3-Dichloro-6- fluorophenyl)acetic acid AcylChloride Acyl Chloride Intermediate Acid->AcylChloride SOCl₂ EDC_adduct O-Acylisourea Intermediate Acid->EDC_adduct EDC Amide 2-(2,3-Dichloro-6- fluorophenyl)acetamide (Desired Product) AcylChloride->Amide NH₃ Lactam 4,5-Dichloro-7-fluoro- indolin-2-one (Lactam Side Product) AcylChloride->Lactam Intramolecular Cyclization EDC_adduct->Amide NH₃ N_Acylurea N-Acylurea (Side Product) EDC_adduct->N_Acylurea Rearrangement

Caption: Synthetic pathways to the desired amide and major side product formations.

Troubleshooting Logic Flow

troubleshooting_flow Start Unexpected Peak in Analysis Mass_Check Check Mass Spectrum Start->Mass_Check Lactam Probable Lactam Formation Mass_Check->Lactam Mass = Product - H₂O N_Acylurea Probable N-Acylurea Formation Mass_Check->N_Acylurea Mass = Acid + EDC - H₂O NMR_Check Check NMR Spectrum Action_Lactam Lower Temperature Minimize Reaction Time NMR_Check->Action_Lactam Confirm Lactam Structure Lactam->NMR_Check Action_N_Acylurea Optimize HOBt Control Temperature N_Acylurea->Action_N_Acylurea

Caption: A logical workflow for troubleshooting common side products.

References

  • 2-(2-chloro-6-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide Synthesis.
  • Acid-Amine Coupling using EDCI - Organic Synthesis. Available at: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

  • Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5 - Semantic Scholar. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. Available at: [Link]

  • Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K. Available at: [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-(2,3-Dichloro-6-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectrum Analysis of 2-(2,3-Dichloro-6-fluorophenyl)acetamide for Drug Development Professionals

As a Senior Application Scientist, the structural elucidation of novel chemical entities is a cornerstone of our daily work. Among the analytical techniques at our disposal, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out for its ability to provide a detailed atomic-level map of a molecule. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, a compound of interest in medicinal chemistry. We will explore not just the interpretation of the spectrum but also the underlying principles that dictate the observed signals, comparing it with potential impurities and related structures to showcase the power of NMR in ensuring the identity and purity of a drug candidate.

The Subject Molecule: this compound

Before delving into the spectrum, let's first visualize the molecule . The structure, shown below, contains several key features that will give rise to a distinct ¹H NMR fingerprint: a di-substituted aromatic ring with chlorine and fluorine atoms, a methylene (-CH₂) group, and a primary amide (-NH₂) group. Each of these components will produce signals with characteristic chemical shifts, multiplicities, and integration values.

mol C1 C C2 C C1->C2 C6 C CH2 CH₂ C1->CH2 C3 C C2->C3 Cl1 Cl C2->Cl1 C4 C C3->C4 Cl2 Cl C3->Cl2 C5 C C4->C5 H4 H C4->H4 C5->C6 H5 H C5->H5 C6->C1 F F C6->F CO C=O CH2->CO NH2 NH₂ CO->NH2

Figure 1: Chemical structure of this compound with key proton groups highlighted.

Predicted ¹H NMR Spectrum: A Detailed Signal-by-Signal Analysis

While an experimental spectrum is the gold standard, a predicted spectrum based on established principles of chemical shifts and coupling constants provides a robust framework for analysis. We will analyze a simulated ¹H NMR spectrum of this compound, assuming data acquisition on a 400 MHz spectrometer using DMSO-d₆ as the solvent. DMSO-d₆ is a common choice for its ability to dissolve a wide range of organic compounds and for its high boiling point.

Signal Assignment Predicted Chemical Shift (ppm) Integration Predicted Multiplicity Coupling Constants (J, Hz)
H-5 (Aromatic)7.651HTriplet of doublets (td)³J(H-H) = 8.8, ⁴J(H-F) = 5.5
H-4 (Aromatic)7.451HDoublet of doublets (dd)³J(H-H) = 8.8, ⁴J(H-H) = 1.2
-NH₂ (Amide)7.30 and 7.152HTwo broad singletsN/A
-CH₂- (Methylene)3.802HSinglet (s)N/A

Table 1: Predicted ¹H NMR data for this compound in DMSO-d₆ at 400 MHz.

Analysis of Aromatic Protons (H-4 and H-5)

The aromatic region of the spectrum is expected to show two distinct signals corresponding to the two protons on the phenyl ring.

  • H-5 (Predicted at ~7.65 ppm): This proton is expected to be the most downfield of the aromatic signals. It is coupled to both the adjacent proton H-4 and the fluorine atom. The coupling to H-4 results in a doublet, and the four-bond coupling to the fluorine atom further splits this signal into a triplet of doublets (td). The expected ³J(H-H) coupling constant is around 8.8 Hz, and the ⁴J(H-F) coupling is estimated to be around 5.5 Hz.

  • H-4 (Predicted at ~7.45 ppm): This proton is coupled to H-5, resulting in a doublet. A smaller, long-range coupling to the other aromatic proton might also be observed, leading to a doublet of doublets (dd). The primary coupling constant, ³J(H-H), should match that of H-5 (around 8.8 Hz).

Analysis of the Amide Protons (-NH₂)

The two protons of the primary amide group are diastereotopic and are expected to appear as two separate broad singlets around 7.30 and 7.15 ppm. Their broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with any trace amounts of water in the solvent.

Analysis of the Methylene Protons (-CH₂-)

The methylene protons are adjacent to the aromatic ring and the carbonyl group. They are expected to appear as a sharp singlet at approximately 3.80 ppm. The absence of any adjacent protons means there is no H-H coupling, resulting in a singlet multiplicity.

Comparative Analysis: Distinguishing the Target Compound from a Key Precursor

In drug development, confirming the conversion of a starting material to the final product is critical. Let's compare the expected ¹H NMR spectrum of our target compound with that of a plausible precursor, 2-(2,3-dichloro-6-fluorophenyl)acetic acid .

Functional Group This compound 2-(2,3-dichloro-6-fluorophenyl)acetic acid Key Differentiator
-CH₂- ~3.80 ppm (s, 2H)~3.95 ppm (s, 2H)Slight upfield shift in the acetamide.
Amide/Acid Proton ~7.30 & 7.15 ppm (2 broad s, 2H)~12.5 ppm (very broad s, 1H)The presence of two amide protons versus one highly deshielded carboxylic acid proton is a definitive indicator of the reaction's success.
Aromatic Protons ~7.65 ppm (td, 1H), ~7.45 ppm (dd, 1H)Similar chemical shifts and multiplicities are expected.The aromatic region will be similar but not identical due to the different electronic effects of the -CONH₂ vs. -COOH group.

Table 2: Comparative ¹H NMR data for this compound and a key precursor.

The most telling difference is the disappearance of the carboxylic acid proton signal (which would be very far downfield, often above 12 ppm) and the appearance of the two amide proton signals in the aromatic region. This comparison underscores how ¹H NMR can be used for reaction monitoring and final product verification.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure reproducible and high-quality data, a standardized protocol is essential.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the this compound sample. b. Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). c. Vortex the sample until it is fully dissolved. d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to achieve optimal homogeneity. A half-height peak width of <0.5 Hz for the residual solvent peak is recommended. d. Acquire a standard ¹H NMR spectrum with the following parameters (for a 400 MHz spectrometer):

  • Pulse sequence: zg30
  • Number of scans: 16
  • Acquisition time: 4 seconds
  • Relaxation delay: 2 seconds
  • Spectral width: 20 ppm

3. Data Processing: a. Apply a Fourier transform to the free induction decay (FID). b. Phase the spectrum manually to obtain a flat baseline. c. Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm. d. Integrate all signals. e. Analyze the chemical shifts, multiplicities, and coupling constants.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire Acquire Spectrum (16 scans) lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to Solvent (2.50 ppm) phase->calibrate analyze Integrate & Analyze calibrate->analyze

Figure 2: Standard workflow for acquiring and processing a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound offers a wealth of structural information. Through a systematic analysis of chemical shifts, integration, and coupling patterns, we can confidently confirm the identity of the molecule. Furthermore, by comparing the spectrum to that of potential precursors, we can also ascertain the purity of the sample, a critical step in the drug development pipeline. The methodologies and analytical reasoning outlined in this guide provide a robust framework for researchers to apply to their own structural elucidation challenges.

References

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link] Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. University of California, Davis. (n.d.). ¹H NMR Chemical Shifts. Chem 220A. Retrieved from [Link]

A Senior Application Scientist's Guide to HPLC Method Development for 2-(2,3-Dichloro-6-fluorophenyl)acetamide Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Halogenated Phenylacetamides

In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of intermediates, active pharmaceutical ingredients (APIs), and potential impurities is paramount. 2-(2,3-Dichloro-6-fluorophenyl)acetamide is a halogenated aromatic compound, a class of molecules frequently encountered as precursors or impurities in drug manufacturing. The presence of multiple halogen substituents (chlorine and fluorine) on the phenyl ring significantly influences the molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability.

Given these characteristics, developing a robust, specific, and reliable analytical method is not merely a quality control exercise; it is a critical component of ensuring product safety and efficacy. This guide provides an in-depth, experience-driven walkthrough for developing a High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of this compound. We will explore the causal chain from molecular structure to chromatographic behavior, present a detailed experimental protocol, and compare the developed method against a viable alternative, grounding our choices in established scientific principles and regulatory standards.

Part 1: Analyte Characterization & Method Development Strategy

A successful analytical method is built upon a fundamental understanding of the analyte. The structure of this compound dictates our entire strategic approach.

Chemical Structure:

  • Aromatic Core: A benzene ring, which is inherently hydrophobic and a strong chromophore, making it ideal for UV detection.

  • Halogenation: Two chlorine atoms and one fluorine atom increase the molecule's hydrophobicity (lipophilicity) and molecular weight. Halogens are also electron-withdrawing, which can influence the electron density of the aromatic ring and its UV absorption characteristics.[1][2]

  • Acetamide Group: A polar, neutral functional group (-CONH₂) that provides a site for potential hydrogen bonding but is not readily ionizable under typical HPLC conditions. The pKa of the N-H bond in acetamide is around 17, meaning it will remain in its neutral form across the entire practical pH range of silica-based HPLC columns.

Inferred Physicochemical Properties:

  • Solubility: Expected to have low aqueous solubility and good solubility in organic solvents like acetonitrile and methanol.

The "Why": Justifying Our Chromatographic Choices

Our method development is not a random walk but a series of logical decisions based on the analyte's chemistry.

  • Choice of HPLC Mode: Reversed-Phase (RP-HPLC)

    • Rationale: The high hydrophobicity of the analyte makes it an ideal candidate for RP-HPLC, where a non-polar stationary phase is used with a polar mobile phase. The primary retention mechanism will be the hydrophobic interactions between the dichlorofluorophenyl group and the stationary phase's alkyl chains. This is the most common, robust, and well-understood mode of HPLC for small organic molecules.

  • Stationary Phase (Column) Selection: C18 vs. Phenyl-Hexyl

    • Primary Choice (Workhorse): C18 (Octadecylsilane): A C18 column is the universal starting point for RP-HPLC method development due to its strong hydrophobic retention, wide availability, and proven robustness. We will begin with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) to minimize peak tailing from residual silanol interactions.

    • Alternative for Selectivity (Fine-Tuning): Phenyl-Hexyl: If co-elution with impurities or matrix components is an issue, a Phenyl-Hexyl column offers an alternative selectivity. Its phenyl groups can engage in π-π interactions with the analyte's aromatic ring, providing a different retention mechanism in addition to hydrophobic interactions. This can be particularly useful for separating structurally similar aromatic compounds.

  • Mobile Phase Selection: The Engine of Separation

    • Organic Modifier: Acetonitrile (ACN) is the preferred initial choice over methanol. Its lower viscosity leads to higher column efficiency and lower backpressure. Furthermore, its UV cutoff is lower (~190 nm), providing a cleaner baseline at lower detection wavelengths.[3]

    • Aqueous Phase: While the analyte is neutral, using a buffer is good practice for method robustness. A slightly acidic mobile phase (pH 3.0-4.0) using a phosphate or acetate buffer helps to suppress the ionization of residual silanols on the silica-based column packing, leading to sharper, more symmetrical peaks. We will start with a simple mobile phase of Water and Acetonitrile to establish initial retention, then introduce a buffer to optimize peak shape.

  • Detection: Leveraging the Chromophore

    • Rationale: The phenyl ring in the analyte is a strong chromophore that absorbs UV light.

    • Wavelength Selection: To determine the optimal wavelength (λmax), a solution of the analyte should be scanned using a Photodiode Array (PDA) or Diode Array Detector (DAD) from 200-400 nm. Aromatic compounds typically exhibit strong absorbance between 210 nm and 280 nm.[4][5] Based on similar structures, a starting wavelength of 230 nm is a logical choice, offering a good balance of sensitivity and specificity while avoiding noise from the solvent front.

Part 2: Experimental Protocols

Workflow for HPLC Method Development & Validation

Here is a visual representation of the logical flow, from initial setup to final validation, that ensures a robust and reliable analytical method.

HPLC_Method_Development cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R1)) Analyte Analyte Characterization (Structure, Properties) Column_Select Column Screening (C18, Phenyl-Hexyl) Analyte->Column_Select Informs Choice Mobile_Phase Mobile Phase Optimization (ACN/Water, Buffer pH) Column_Select->Mobile_Phase Iterate Detection Wavelength Selection (PDA Scan at 200-400 nm) Mobile_Phase->Detection Optimize Gradient Gradient & Flow Rate Tuning (Isocratic vs. Gradient) Detection->Gradient Finalize SST System Suitability Testing (SST Protocol) Gradient->SST Verify Performance Specificity Specificity / Selectivity SST->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Final Validated HPLC Method Robustness->Validated_Method

Caption: Workflow for HPLC Method Development and Validation.

Protocol 1: Developed HPLC Method

This protocol represents the optimized conditions derived from the development strategy.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA/DAD detector.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    10.0 20 80
    12.0 20 80
    12.1 70 30

    | 15.0 | 70 | 30 |

2. Standard and Sample Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare sample solutions to a target concentration of 100 µg/mL in the diluent. Filter through a 0.45 µm PTFE syringe filter before injection.

3. System Suitability Testing (SST):

  • Procedure: Inject the Working Standard Solution (100 µg/mL) six replicate times.

  • Acceptance Criteria (as per USP <621>): [6][7]

    • Tailing Factor (T): ≤ 2.0.

    • Theoretical Plates (N): ≥ 2000.

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.

Protocol 2: Method Validation Plan

This protocol outlines the experiments required to formally validate the developed HPLC method according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[8][9][10]

1. Specificity:

  • Inject the diluent, a placebo (matrix without analyte), and a sample spiked with the analyte.

  • Criteria: No interfering peaks should be observed at the retention time of the analyte in the diluent and placebo chromatograms.

2. Linearity:

  • Prepare a series of at least five standard solutions from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Perform recovery studies by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision:

  • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine based on the signal-to-noise ratio (S/N) method.

  • Criteria: LOD is typically where S/N is 3:1. LOQ is where S/N is 10:1. LOQ must be verified for acceptable precision and accuracy.

6. Robustness:

  • Intentionally vary key method parameters and observe the effect on the results.

  • Parameters to Vary:

    • Flow Rate (± 0.1 mL/min).

    • Column Temperature (± 5 °C).

    • Mobile Phase pH (± 0.2 units).

  • Criteria: System suitability criteria must still be met, and the results should not significantly deviate from the nominal conditions.

Part 3: Performance Comparison Guide

While HPLC-UV is a powerful and accessible technique, it is essential to understand its performance relative to other available technologies, particularly for halogenated compounds. Gas Chromatography with an Electron Capture Detector (GC-ECD) is a highly relevant alternative.

FeatureDeveloped HPLC-UV MethodGas Chromatography-Electron Capture Detector (GC-ECD)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Detection via UV absorbance.Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. Detection via electron capture by electronegative analytes.
Selectivity High. Tunable via column chemistry, mobile phase composition, and gradient. Excellent for resolving non-volatile, structurally similar compounds.Very High. Based on compound volatility and column polarity. Highly selective for specific classes of compounds.
Sensitivity Good. Typically in the low µg/mL to high ng/mL range (LOQ).Excellent. Extremely sensitive to halogenated compounds, often reaching pg/mL levels. The ECD is specifically designed for electronegative species.
Sample Preparation Simple. Dissolution in a suitable solvent and filtration is often sufficient. No derivatization required.Can be more complex. Requires the analyte to be volatile and thermally stable. Derivatization may be needed for polar compounds.
Sample Throughput Moderate. Typical run times are 10-20 minutes.Moderate to High. Run times can be faster, but sample preparation may be the rate-limiting step.
Instrumentation Cost Moderate. HPLC systems with UV detectors are standard in most analytical labs.Moderate. GC-ECD systems are common but may be less ubiquitous than HPLCs.
Best Suited For Routine QC, purity analysis, and quantification of non-volatile or thermally labile compounds.Trace analysis of environmental samples, impurity profiling for volatile halogenated compounds.

Expert Judgement:

The developed HPLC-UV method is the superior choice for routine quality control (QC) and assay determination in a pharmaceutical setting. Its robustness, simplicity of sample preparation, and applicability to a wide range of compound polarities make it highly versatile and reliable.

GC-ECD should be considered a complementary technique. It would be the method of choice if the primary analytical goal were to detect and quantify trace-level volatile impurities of this compound, where the exceptional sensitivity of the ECD would be a significant advantage.

Conclusion

This guide has detailed a systematic, science-based approach to developing a robust RP-HPLC method for the analysis of this compound. By starting with the physicochemical properties of the analyte, we logically determined the optimal chromatographic conditions, culminating in a method suitable for formal validation under ICH guidelines. The final method, utilizing a C18 column with a water/acetonitrile gradient and UV detection at 230 nm, provides a reliable and accessible platform for researchers and drug development professionals. The comparison with GC-ECD further contextualizes the method's strengths, establishing it as the primary tool for quality control and quantitative analysis of this important halogenated compound.

References

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

  • USP-NF. (2023). <621> Chromatography. Available at: [Link]

  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Available at: [Link]

  • Agilent Technologies. Revisions per USP 621. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • DSDP Analytics. (2023). USP <621> Chromatography. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Available at: [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Available at: [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Available at: [Link]

  • ACS Publications. The Preparation and Brominating Properties of Some Halogenated N-Bromoacetamides. Available at: [Link]

  • ResearchGate. The Structure−Activity Relationship and Physicochemical Properties of Acetamide-Based Brønsted Acid Ionic Liquids. Available at: [Link]

  • ACS Publications. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2023). Wavelength-Dependent UV-LED Photolysis of Fluorinated Pesticides and Pharmaceuticals. Available at: [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

  • ResearchGate. UV-Vis absorption spectrum of the chlorophenols. Available at: [Link]

Sources

FTIR absorption peaks for 2-(2,3-Dichloro-6-fluorophenyl)acetamide characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the characterization of 2-(2,3-Dichloro-6-fluorophenyl)acetamide (CAS: Analogous to 886497-57-0 series) using Fourier Transform Infrared (FTIR) spectroscopy. As a critical intermediate in the synthesis of novel agrochemicals and pharmaceuticals, distinguishing this primary amide from its carboxylic acid precursor and non-fluorinated analogs is essential for quality control.

This document moves beyond generic spectral lists, offering a comparative analysis rooted in vibrational spectroscopy principles. It details the specific band shifts induced by the ortho-fluorine and meta-chlorine substitutions and provides a self-validating protocol for laboratory verification.

Structural Analysis & Vibrational Logic

To accurately interpret the FTIR spectrum, we must first deconstruct the molecule into its vibrational oscillators. The target molecule consists of a 1,2,3,6-tetrasubstituted benzene ring linked to a primary acetamide moiety via a methylene bridge.

Key Structural Features:
  • Primary Amide (

    
    ):  The diagnostic "head" of the molecule. Expect distinct N-H stretching doublets and Amide I/II bands.
    
  • Methylene Bridge (

    
    ):  Insulates the carbonyl from the aromatic ring, preventing conjugation. The C=O frequency will resemble alkyl amides rather than benzamides.
    
  • Poly-Halogenated Ring:

    • Fluorine at C6 (Ortho): Induces a strong inductive effect (

      
      ), potentially shifting ring breathing modes and C-H out-of-plane bends.
      
    • Chlorines at C2, C3: Adds mass, shifting skeletal vibrations to lower frequencies.

    • Substitution Pattern: Leaves protons at C4 and C5 adjacent, creating a specific "ortho-like" coupling pattern in the fingerprint region.

Experimental Workflow

The following workflow ensures reproducible spectral acquisition, minimizing artifacts from moisture (which interferes with Amide bands) or polymorphism.

FTIR_Workflow Sample Raw Sample (Solid Powder) Prep Sample Preparation (Dry < 0.5% Moisture) Sample->Prep Method Method Selection Prep->Method KBr KBr Pellet (Transmission) Method->KBr High Resolution ATR Diamond ATR (Reflectance) Method->ATR Rapid QC Acquisition Acquisition (4 cm⁻¹, 32 Scans) KBr->Acquisition ATR->Acquisition Analysis Spectral Analysis & Validation Acquisition->Analysis

Figure 1: Standardized workflow for FTIR characterization of solid amide intermediates.

Predicted Spectral Profile & Assignments

The following table synthesizes data from structural analogs (phenylacetamides) and substituent effects (fluoro/chloro-benzenes) to provide the expected absorption peaks.

Table 1: Diagnostic Peak Assignments
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Notes
Primary Amide N-H Stretch (Asym) 3350 – 3450 MediumHigher frequency of the doublet.[1]
Primary Amide N-H Stretch (Sym) 3180 – 3250 MediumLower frequency; broadens if H-bonding is strong.
Aromatic C-H C-H Stretch3050 – 3100WeakOften a shoulder on the N-H bands.
Alkyl C-H C-H Stretch (

)
2920 – 2980WeakMethylene bridge vibrations.
Amide I C=O Stretch 1650 – 1690 Strong The dominant band. Unconjugated (insulated by CH2).
Amide II N-H Bend 1600 – 1640 MediumDiagnostic for primary amides; absent in esters/acids.
Aromatic Ring C=C Ring Stretch1570 – 1590Med/WeakSplit due to halogen substitution.
Aryl Fluoride C-F Stretch 1230 – 1260 Strong Key differentiator from non-fluorinated analogs.
Aryl Chloride C-Cl Stretch1050 – 1100MediumIn-plane deformation; often multiple bands.
Subst. Pattern C-H OOP Bend 800 – 840 StrongSpecific to 2 adjacent aromatic protons (C4-H, C5-H).

Critical Insight: The Amide I band is the primary indicator of the acetamide formation. If the precursor acid is present, you will see a shift to ~1700–1720 cm⁻¹ (Acid C=O) and a broad O-H trough spanning 2500–3300 cm⁻¹.

Comparative Analysis: Target vs. Alternatives

To validate the identity of this compound, one must compare it against its immediate precursor and structural analogs.

Comparison 1: Target vs. Precursor (Acid)
  • Precursor: 2,3-Dichloro-6-fluorophenylacetic acid.

  • Differentiation:

    • Region 3100–3500 cm⁻¹: The Target shows two distinct N-H spikes. The Acid shows a massive, broad "fermi resonance" O-H band centered ~3000 cm⁻¹.

    • Region 1600–1700 cm⁻¹: The Target shows the Amide I/II doublet (1660/1620 cm⁻¹). The Acid shows a single Acid C=O (~1715 cm⁻¹) and lacks the Amide II band.

Comparison 2: Target vs. Non-Fluorinated Analog
  • Analog: 2,3-Dichlorophenylacetamide (lacking the 6-F).

  • Differentiation:

    • Fingerprint Region (1000–1300 cm⁻¹): The Target will exhibit a strong C-F stretching band near 1230–1250 cm⁻¹. The analog lacks this intense band, showing only weaker C-C or C-N skeletal vibrations in this range.

    • Ring Breathing: The high electronegativity of the Fluorine atom will shift the aromatic ring breathing modes (typically ~1450–1500 cm⁻¹) to slightly higher frequencies compared to the purely chlorinated analog.

Validation Logic (Decision Tree)

Use this logic flow to confirm the identity of your synthesized product.

Validation_Logic Start Start Spectral Analysis Check_NH Are there 2 distinct peaks at 3180-3450 cm⁻¹? Start->Check_NH Check_CO Is the C=O peak at 1650-1690 cm⁻¹? Check_NH->Check_CO Yes Result_Acid REJECT: Precursor Acid (Look for broad OH) Check_NH->Result_Acid No (Broad Band) Check_AmideII Is there a band at 1600-1640 cm⁻¹? Check_CO->Check_AmideII Yes Check_CO->Result_Acid No (>1700 cm⁻¹) Check_CF Is there a strong band at ~1240 cm⁻¹? Check_AmideII->Check_CF Yes Check_AmideII->Result_Acid No Result_Target CONFIRMED: Target Amide Check_CF->Result_Target Yes Result_Analog REJECT: Non-Fluorinated Impurity Check_CF->Result_Analog No

Figure 2: Decision tree for spectral validation of this compound.

Detailed Experimental Protocol

Method A: KBr Pellet (Gold Standard for Resolution)
  • Grinding: Mix 2 mg of the dry sample with 200 mg of spectroscopic grade KBr. Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering).

  • Pressing: Apply 8-10 tons of pressure for 2 minutes under a vacuum to remove trapped air.

  • Check: The pellet should be transparent. If opaque/white, regrind.

  • Measurement: Collect background (pure KBr) then sample. Resolution: 2 cm⁻¹ or 4 cm⁻¹.

Method B: Diamond ATR (High Throughput)
  • Cleaning: Clean the diamond crystal with isopropanol. Ensure no residue remains (check energy throughput).

  • Loading: Place ~5 mg of solid sample to cover the crystal active area.

  • Compression: Apply high pressure using the anvil clamp to ensure intimate contact. Note: Amide bands may shift -2 to -5 cm⁻¹ in ATR compared to KBr due to refractive index dispersion.

  • Correction: Apply "ATR Correction" in your software if comparing against a transmission library.

References

  • NIST Chemistry WebBook. Acetamide and Phenylacetic Acid Derivative Spectra. National Institute of Standards and Technology.[2] Available at: [Link]

  • Spectrochimica Acta Part A.Vibrational spectroscopic studies of substituted phenylacetamides. (General reference for Amide I/II shifts in phenylacetamides).
  • InstaNANO. FTIR Functional Group Database: C-F and C-Cl Stretching Frequencies. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).

Sources

A Comparative Guide to the Crystallographic Analysis of 2-(2,3-Dichloro-6-fluorophenyl)acetamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the crystallographic analysis of 2-(2,3-dichloro-6-fluorophenyl)acetamide. As of the latest search, a public crystal structure for this specific compound is not available in open-access databases. Therefore, this document serves as a predictive and comparative analysis, offering researchers a robust framework for obtaining and interpreting crystallographic data. We will delve into a detailed comparison with structurally related compounds, providing the necessary experimental protocols to guide future research in the crystallographic characterization of this molecule.

Introduction: The Significance of Structural Insight

In the realm of drug discovery and materials science, a molecule's three-dimensional structure is paramount. It governs its physical properties, biological activity, and intermolecular interactions. For compounds like this compound, which possess multiple halogen substituents and a flexible acetamide side chain, X-ray crystallography provides the definitive map of atomic arrangement, bond lengths, bond angles, and crystal packing. This information is critical for understanding structure-activity relationships (SAR), optimizing lead compounds, and predicting physicochemical properties such as solubility and melting point.

The strategic placement of chloro and fluoro substituents on the phenyl ring can significantly influence the molecule's conformation and its ability to form non-covalent interactions, such as hydrogen bonds and halogen bonds, which are pivotal in crystal engineering and molecular recognition.

Comparative Crystallographic Analysis

In the absence of a determined crystal structure for our target molecule, we can infer its likely crystallographic features by examining closely related structures available in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[1][2][3][4] The following known structures provide a valuable basis for comparison.

N-(2,3-Dichlorophenyl)acetamide

The crystal structure of N-(2,3-Dichlorophenyl)acetamide reveals key insights into the conformational preferences and hydrogen bonding motifs of dichlorinated acetanilides.[5] The amide group's conformation relative to the phenyl ring is a crucial parameter. In this structure, an intramolecular hydrogen bond is observed between the amide N-H and the ortho-chloro substituent. This interaction significantly influences the planarity of the molecule.

2-Chloro-N-(4-fluorophenyl)acetamide

This structure provides a reference for understanding the influence of a fluorine substituent on the crystal packing.[6] The presence of the fluorine atom introduces the possibility of C-H···F and other weak interactions, which can alter the overall crystal lattice. In the reported structure, intermolecular N-H···O hydrogen bonds link the molecules into chains.

Predicted Crystallographic Features of this compound

Based on the analysis of its analogs, we can hypothesize the following for the crystal structure of this compound:

  • Intramolecular Interactions: The presence of a fluorine atom at the 6-position (ortho to the acetamide group) is likely to induce a significant conformational twist of the side chain relative to the phenyl ring due to steric hindrance. An intramolecular N-H···F hydrogen bond might be observed, influencing the orientation of the acetamide group.

  • Intermolecular Interactions: We can anticipate a network of intermolecular N-H···O hydrogen bonds, a common feature in primary amides, leading to the formation of chains or dimers. The dichloro and fluoro substituents will likely participate in halogen bonding and other weak intermolecular interactions, contributing to the stability of the crystal lattice.

  • Polymorphism: Given the conformational flexibility and the potential for various intermolecular interaction motifs, polymorphism (the ability of a compound to crystallize in more than one crystal structure) is a distinct possibility. Different crystallization conditions may yield different polymorphs with varying physical properties.

The following table summarizes the key crystallographic parameters of the reference compounds and the predicted parameters for the target molecule.

FeatureN-(2,3-Dichlorophenyl)acetamide[5]2-Chloro-N-(4-fluorophenyl)acetamide[6]This compound (Predicted)
Crystal System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cCcP2₁/c, P-1, or other common centrosymmetric space groups
Key Intramolecular Interactions N-H···Cl hydrogen bondC-H···O hydrogen bondPotential N-H···F hydrogen bond, steric repulsion from ortho-fluoro group
Dominant Intermolecular Interactions N-H···O hydrogen bondsN-H···O hydrogen bondsN-H···O hydrogen bonds, C-H···F interactions, halogen bonds

Experimental Workflow for Crystallographic Analysis

This section provides a detailed, step-by-step protocol for researchers to obtain and analyze the crystal structure of this compound.

Synthesis and Purification

The synthesis of the target compound can be achieved through the amidation of 2,3-dichloro-6-fluorophenylacetic acid.

Diagram of the Synthetic Pathway

Synthesis_of_this compound starting_material 2,3-Dichloro-6-fluorophenylacetic acid intermediate Acid Chloride starting_material->intermediate SOCl₂ or (COCl)₂ product This compound intermediate->product NH₄OH

A proposed synthetic route.

Protocol:

  • Acid Chloride Formation: To a solution of 2,3-dichloro-6-fluorophenylacetic acid (1 eq.) in an anhydrous solvent (e.g., dichloromethane or toluene) with a catalytic amount of DMF, add thionyl chloride or oxalyl chloride (1.2 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in an appropriate solvent (e.g., THF or dioxane) and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess).

  • Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

  • Work-up and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by recrystallization or column chromatography to obtain high-purity this compound.

Crystallization

The growth of high-quality single crystals is crucial for X-ray diffraction analysis. A screening of various solvents and crystallization techniques is recommended.

Diagram of the Crystallization Workflow

Crystallization_Workflow compound Purified Compound solvent_screening Solvent Screening (e.g., ethanol, acetone, ethyl acetate, toluene, heptane) compound->solvent_screening crystallization_method Crystallization Method solvent_screening->crystallization_method slow_evaporation Slow Evaporation crystallization_method->slow_evaporation vapor_diffusion Vapor Diffusion crystallization_method->vapor_diffusion cooling Slow Cooling crystallization_method->cooling crystal_harvesting Crystal Harvesting & Mounting slow_evaporation->crystal_harvesting vapor_diffusion->crystal_harvesting cooling->crystal_harvesting

General crystallization screening process.

Protocol:

  • Solvent Selection: Test the solubility of the purified compound in a range of solvents of varying polarity. Ideal solvents are those in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

X-ray Data Collection and Structure Refinement

Once suitable single crystals are obtained, they can be analyzed using an X-ray diffractometer.

Diagram of the Data Analysis Workflow

X-ray_Data_Analysis crystal Mounted Single Crystal data_collection X-ray Data Collection (Diffractometer) crystal->data_collection data_processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods, Patterson Method) data_processing->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares on F²) structure_solution->structure_refinement validation Structure Validation (checkCIF) structure_refinement->validation cif_file Final Crystallographic Information File (CIF) validation->cif_file

Sources

Validation of Purity Assays for 2-(2,3-Dichloro-6-fluorophenyl)acetamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Analytical Challenge

2-(2,3-Dichloro-6-fluorophenyl)acetamide (CAS: 883538-89-0) is a critical intermediate in the synthesis of isoxazoline-based agrochemicals and specific pharmaceutical kinase inhibitors. Its quality directly correlates to the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

The analytical challenge lies in its halogenated aromatic structure and amide functionality .

  • Positional Isomerism: The synthesis often yields isomers (e.g., 2,4-dichloro analogs) that are difficult to resolve on standard C18 columns.

  • Hydrolytic Instability: The amide bond is susceptible to hydrolysis, generating 2,3-dichloro-6-fluorophenylacetic acid (Impurity A).

  • Thermal Lability: Amides can dehydrate to nitriles under high-temperature GC conditions, leading to false impurity profiles.

This guide validates RP-HPLC-UV as the primary quality control method, benchmarked against qNMR (quantitative NMR) as an orthogonal reference, and explicitly advises against GC-FID for routine release testing.

Comparative Method Analysis

The following decision matrix evaluates the three most common analytical approaches for this compound.

Method Selection Decision Tree

MethodSelection Start Select Purity Assay Method IsVolatile Is the sample thermally stable (>200°C)? Start->IsVolatile HighThroughput Is high throughput/QC required? IsVolatile->HighThroughput No / Unsure GC GC-FID (Risk: Dehydration to Nitrile) IsVolatile->GC Yes AbsolutePurity Is a certified reference standard available? HighThroughput->AbsolutePurity Yes qNMR qNMR (Primary Reference Method) HighThroughput->qNMR No (R&D only) HPLC RP-HPLC-UV (Recommended for QC) AbsolutePurity->HPLC Yes AbsolutePurity->qNMR No

Figure 1: Decision matrix for selecting the appropriate purity assay. HPLC is favored for QC due to stability concerns with GC.

Performance Comparison Table
FeatureRP-HPLC-UV (Recommended) qNMR (Orthogonal) GC-FID
Specificity High (Resolves isomers & degradants)High (Structural elucidation)Moderate (Co-elution risk)
Sensitivity (LOD) Excellent (< 0.05%)Low (~0.1 - 0.5%)Good
Sample Integrity Intact (Ambient temp)Intact (Solution state)Risk: Thermal degradation
Throughput High (5-10 min run)Low (Long acquisition)High
Standard Req. Requires Reference StandardInternal Standard onlyRequires Reference Standard

The "Hero" Protocol: Validated RP-HPLC Method

This method is designed to separate the neutral amide parent from the acidic hydrolysis product and the basic aniline precursor.

Chromatographic Conditions
  • Instrument: UHPLC or HPLC system with PDA/UV detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Rationale: High carbon load provides excellent resolution for halogenated positional isomers.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Note: Low pH suppresses the ionization of the acidic impurity (Impurity A), preventing peak tailing.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 220 nm (Amide

    
     transition) and 254 nm (Aromatic ring).
    
  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic hold (Elute polar impurities)
12.02080Linear Gradient
15.02080Wash
15.19010Re-equilibration
Standard Preparation
  • Stock Solution: Dissolve 25 mg of this compound in 25 mL ACN (1.0 mg/mL).

  • System Suitability: Dilute to 0.1 mg/mL. Ensure Resolution (

    
    ) > 2.0 between Main Peak and Impurity A.
    

Validation Results (ICH Q2(R2) Aligned)

The following data summarizes the validation of the method described above.

Specificity (Stress Testing)

Samples were subjected to stress conditions to demonstrate the method's ability to detect degradation products.

Stress ConditionTime/TempDegradation ObservedPeak Purity (Main Peak)
Acid (0.1N HCl) 24h / 60°C~5% Hydrolysis to AcidPass
Base (0.1N NaOH) 4h / 60°C~15% Hydrolysis to AcidPass
Oxidation (3% H2O2) 24h / RT< 1% degradationPass
Thermal (105°C) 24hStablePass

Observation: The method successfully resolves the hydrolysis product (RRT ~0.4) from the parent peak.

Linearity & Range

Evaluated from 50% to 150% of the target concentration (0.5 mg/mL).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
  • Range: 0.05 mg/mL to 1.5 mg/mL

Accuracy (Recovery)

Spiked recovery experiments at three levels (80%, 100%, 120%).

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
80%99.4%0.5%98.0 - 102.0%
100%100.1%0.3%98.0 - 102.0%
120%99.8%0.4%98.0 - 102.0%
Sensitivity
  • LOD (Limit of Detection): 0.03 µg/mL (S/N ratio 3:1)

  • LOQ (Limit of Quantitation): 0.10 µg/mL (S/N ratio 10:1)

Validation Workflow Visualization

This diagram outlines the logical flow of the validation process used to generate the data above, ensuring compliance with ICH Q2(R2).

ValidationWorkflow Start Method Development Specificity Specificity (Forced Degradation) Start->Specificity Specificity->Start Fail (Co-elution) Linearity Linearity & Range (5 levels) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Robustness Robustness (pH, Flow, Temp) Precision->Robustness Robustness->Start Fail (Unstable) Final Validated Method Robustness->Final All Criteria Met

Figure 2: Step-by-step validation workflow according to ICH Q2(R2) guidelines.

Troubleshooting & Robustness

Even with a validated method, routine analysis can encounter issues.

  • Peak Tailing:

    • Cause: Interaction of the amide nitrogen with residual silanols on the column.

    • Fix: Ensure the mobile phase pH is acidic (pH 2.0 - 3.0). Do not use neutral water.

  • Retention Time Shift:

    • Cause: Temperature fluctuations affecting the partition coefficient of the halogenated ring.

    • Fix: Use a column oven set strictly to 30°C ± 1°C.

  • Ghost Peaks:

    • Cause: Carryover from high-concentration samples.

    • Fix: Add a "needle wash" step with 50:50 Water:ACN in the autosampler sequence.

References

  • International Council for Harmonisation (ICH). (2023).[1] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]

  • Almac Group. (2024).[2] QNMR – a modern alternative to HPLC.[3][4] Retrieved from [Link]

  • US Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.